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  • Product: 6-Methoxypyridazin-4-amine
  • CAS: 89179-64-6

Core Science & Biosynthesis

Foundational

6-Methoxypyridazin-4-amine: A Comprehensive Technical Guide for Drug Discovery Applications

Executive Summary In modern medicinal chemistry, the strategic selection of heterocyclic building blocks is paramount for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. 6-Methoxypyridazin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of heterocyclic building blocks is paramount for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. 6-Methoxypyridazin-4-amine (CAS: 89179-64-6) has emerged as a critical intermediate in the synthesis of advanced therapeutics, most notably voltage-gated sodium channel (Nav1.8) inhibitors and extracellular signal-regulated kinase (ERK) inhibitors.

As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with an authoritative, self-validating guide to the chemical properties, mechanistic utility, and synthetic methodologies associated with 6-methoxypyridazin-4-amine.

Chemical Identity & Physicochemical Properties

The utility of 6-methoxypyridazin-4-amine stems from its unique electronic distribution. The pyridazine core provides two adjacent nitrogen atoms that act as strong hydrogen-bond acceptors, while the methoxy group donates electron density into the ring, modulating the basicity of the exocyclic amine. This fine-tuned pKa profile is essential for achieving optimal target binding in deep hydrophobic pockets without violating Lipinski's rules.

Quantitative Data Summary

The following table summarizes the core physicochemical and analytical properties of the compound [1][3]:

PropertyValueScientific Implication
IUPAC Name 6-methoxypyridazin-4-amineStandardized nomenclature for regulatory filing.
CAS Number 89179-64-6Unique identifier for procurement and safety tracking.
Molecular Formula C5H7N3OLow molecular weight allows for extensive downstream elaboration.
Molecular Weight 125.13 g/mol High ligand efficiency (LE) when incorporated into larger scaffolds.
Appearance White solidIndicates high purity; off-white/brown suggests oxidation or impurities.
ESI-MS (m/z) 126.1 [M+H]+Primary mass-to-charge ratio for LC-MS in-process monitoring.

Pharmacological Applications & Mechanistic Rationale

Nav1.8 Inhibition for Pain Management

Nav1.8 is a voltage-gated sodium channel predominantly expressed in the peripheral nervous system, specifically in nociceptive sensory neurons. It is the primary driver of the ascending branch of the action potential. Blocking Nav1.8 prevents the transmission of pain signals to the central nervous system, offering a non-opioid pathway for pain management [1].

When 6-methoxypyridazin-4-amine is incorporated into aromatic fused-ring scaffolds, the pyridazine nitrogens form critical hydrogen bonds with the gating residues of the Nav1.8 channel, stabilizing it in the inactive state.

Pathway Stimulus Nociceptive Stimulus Nav Nav1.8 Channel Activation (Sensory Neurons) Stimulus->Nav ActionPot Action Potential Generation (Ascending Phase) Nav->ActionPot CNS Pain Signal Transmission to CNS ActionPot->CNS Inhibitor 6-Methoxypyridazin-4-amine Derived Inhibitor Inhibitor->Nav Blocks Channel

Fig 1. Mechanism of Nav1.8 inhibition by 6-methoxypyridazin-4-amine derivatives in pain signaling.

ERK1/2 Kinase Inhibition

In oncology, the MAPK/ERK pathway is frequently mutated. 6-methoxypyridazin-4-amine is utilized as a warhead-orienting scaffold in the synthesis of irreversible ERK inhibitors [2]. The methoxy group provides steric bulk that perfectly fits the ATP-binding pocket of the kinase, ensuring high selectivity over off-target kinases.

Synthetic Methodology: Nucleophilic Aromatic Substitution (SNAr)

To guarantee high yield and purity, the synthesis of 6-methoxypyridazin-4-amine relies on a Nucleophilic Aromatic Substitution (SNAr) mechanism. The following protocol is designed as a self-validating system , ensuring that every step has a logical causality and an analytical checkpoint [1].

Experimental Protocol

Step 1: Initiation and Reagent Assembly

  • Action: Dissolve 6-chloro-pyridazin-4-amine (850 mg, 6.589 mmol) in anhydrous methanol (20 mL). Cool the reaction vessel to 0 °C using an ice bath. Slowly add sodium methylate (NaOMe) (1.78 g, 32.9 mmol) dropwise.

  • Causality: The pyridazine ring is highly electron-deficient, making the C6 position highly susceptible to nucleophilic attack. Adding the strong nucleophile (NaOMe) at 0 °C suppresses localized thermal spikes, preventing uncontrolled exothermic degradation and minimizing side reactions at the exocyclic amine.

Step 2: Thermal Activation

  • Action: Equip the flask with a reflux condenser and heat the mixture to 75 °C for 16 hours under an inert nitrogen atmosphere.

  • Causality: The SNAr mechanism requires significant thermal energy to overcome the activation barrier and form the intermediate Meisenheimer complex. Heating to 75 °C (gentle reflux of methanol) provides this energy. The prolonged 16-hour duration ensures complete conversion, preventing the difficult downstream separation of the starting material from the product.

Step 3: In-Process Control (IPC)

  • Action: Aliquot 10 µL of the reaction mixture, dilute in LC-MS grade acetonitrile, and analyze via LC-MS.

  • Self-Validation Checkpoint: The reaction is deemed complete only when the starting material mass (m/z ~130) is entirely depleted, and the chromatogram is dominated by the product peak at m/z 126.1 [M+H]+ . If starting material persists, an additional equivalent of NaOMe is added, and reflux is extended by 4 hours.

Step 4: Workup and Purification

  • Action: Cool the mixture to room temperature. Filter the suspension to remove precipitated inorganic salts (NaCl). Extract and concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel column chromatography.

  • Causality: The highly polar nature of the pyridazine amine requires silica gel chromatography to isolate the target compound from residual methoxide and trace dimerized impurities, yielding a pristine white solid (780 mg, 94% yield).

Synthesis SM 6-Chloro-pyridazin-4-amine (Starting Material) Reaction SNAr Reaction (0°C to 75°C, 16h) SM->Reaction Reagent NaOMe / MeOH (Nucleophile) Reagent->Reaction Product 6-Methoxypyridazin-4-amine (94% Yield) Reaction->Product IPC: LC-MS

Fig 2. SNAr synthetic workflow for 6-methoxypyridazin-4-amine with in-process controls.

Analytical Validation

To finalize the self-validating protocol, the purified product must be subjected to Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structural integrity [1].

  • 1H NMR (400 MHz, DMSO-d6):

    • δ 8.26 (d, J = 1.5 Hz, 1H) — Corresponds to the isolated aromatic proton at C3.

    • δ 6.33 (s, 2H) — Corresponds to the exocyclic primary amine (-NH2). The broad singlet confirms successful hydrogen bonding interactions in the solvent.

    • δ 5.97 (d, J = 1.4 Hz, 1H) — Corresponds to the aromatic proton at C5.

    • δ 3.87 (s, 3H) — Confirms the successful integration of the methoxy (-OCH3) group.

  • ESI-MS (m/z): 126.1 [M+H]+.

Matching these analytical signatures guarantees that the synthesized batch is of pharmaceutical-grade quality, ready for downstream coupling reactions in drug discovery pipelines.

References

  • Aromatic Fused Ring Nav1.
  • Source: Google Patents (WO2014124230A2)
Exploratory

6-Methoxypyridazin-4-amine: Structural Dynamics, Synthesis, and Applications in Drug Discovery

Executive Summary For medicinal chemists and drug development professionals, the pyridazine heterocycle represents a privileged scaffold capable of modulating physicochemical properties and target-binding affinities. Spe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For medicinal chemists and drug development professionals, the pyridazine heterocycle represents a privileged scaffold capable of modulating physicochemical properties and target-binding affinities. Specifically, 6-methoxypyridazin-4-amine (also known as 4-amino-6-methoxypyridazine) has emerged as a critical building block in the design of advanced kinase inhibitors[1]. This technical whitepaper dissects the structural significance, regioselective synthesis, and pharmacological applications of this compound, providing researchers with field-proven protocols and mechanistic insights.

Chemical Identity & Structural Significance

The pyridazine core (a 1,2-diazine) is highly valued in medicinal chemistry as a bioisostere for phenyl and pyridine rings. It offers superior aqueous solubility, a distinct dipole moment, and unique hydrogen-bond accepting capabilities.

Due to IUPAC nomenclature priority rules, the numbering of the pyridazine ring can shift depending on the substituents. The compound 5-amino-3-methoxypyridazine is structurally identical to 6-methoxypyridazin-4-amine; the carbon originally designated as C3 becomes C6 to give the principal functional groups the lowest possible locants[2].

Quantitative Physicochemical Data

To facilitate compound tracking and analytical verification, the core properties of the starting material, intermediate, and final product are summarized below.

Table 1: Physicochemical Properties of Key Synthetic Components

PropertyStarting MaterialKey IntermediateFinal Product
Chemical Name 3,5-Dichloropyridazine5-Amino-3-chloropyridazine6-Methoxypyridazin-4-amine
CAS Number 1837-55-429049-45-489179-64-6
Molecular Formula C4H2Cl2N2C4H4ClN3C5H7N3O
Molecular Weight 148.98 g/mol 129.55 g/mol 125.13 g/mol
Physical State SolidBrown SolidOff-white to brown solid
LC-MS (m/z) 149 [M+H]+130 [M+H]+126[M+H]+

Retrosynthetic Analysis & Mechanistic Pathways

The synthesis of 6-methoxypyridazin-4-amine relies on a highly controlled, two-step sequential Nucleophilic Aromatic Substitution (SNAr) starting from 3,5-dichloropyridazine.

A critical mechanistic feature of this route is the unconventional regioselectivity observed during the first amination step. In 3,5-dichloropyridazine, the C3 position is alpha to a ring nitrogen, making it highly electron-deficient. However, amination with a hard nucleophile like ammonia preferentially occurs at the C5 position[3]. This selectivity is driven by the stabilization of the resulting Meisenheimer complex, where the negative charge is efficiently delocalized across both ring nitrogens, yielding 5-amino-3-chloropyridazine as the dominant regioisomer[4].

SynthesisWorkflow SM 3,5-Dichloropyridazine CAS: 1837-55-4 INT 5-Amino-3-chloropyridazine CAS: 29049-45-4 SM->INT NH3 (aq), 1,4-Dioxane 100 °C, SNAr PROD 6-Methoxypyridazin-4-amine CAS: 89179-64-6 INT->PROD NaOMe, MeOH Reflux, SNAr

Step-by-step synthetic workflow for 6-Methoxypyridazin-4-amine via sequential SNAr reactions.

Step-by-Step Experimental Methodologies

The following protocols are designed to be self-validating systems, ensuring high fidelity and reproducibility in the laboratory.

Step 1: Regioselective Amination to 5-Amino-3-chloropyridazine

Objective: Displace the C5-chloride with an amino group[4].

  • Setup: In a 25-mL heavy-walled pressure flask, dissolve 3,5-dichloropyridazine (1.0 g, 6.71 mmol, 1.0 eq) in 1,4-dioxane (2 mL).

  • Reagent Addition: Add aqueous ammonia (8 mL) to the solution.

    • Causality Note: Dioxane is selected because it solubilizes the organic starting material while remaining completely miscible with aqueous ammonia, preventing biphasic reaction stalling[4].

  • Reaction: Seal the flask tightly and heat the mixture to 100 °C with vigorous stirring overnight (approx. 16 hours).

    • Causality Note: A sealed vessel is mandatory. Ammonia is highly volatile at 100 °C; the sealed system maintains the internal pressure required to drive the SNAr reaction forward.

  • Workup: Cool the reaction mixture to room temperature. The product will precipitate out of the solution. Collect the resulting solids via vacuum filtration and wash with cold water.

  • Validation: Dry the brown solid in vacuo. Expected yield is ~570 mg (62%)[5]. Confirm product identity via LC-MS: retention time ~0.43 min, m/z = 130[M+H]+[4].

Step 2: Methoxylation to 6-Methoxypyridazin-4-amine

Objective: Displace the remaining C3-chloride with a methoxy group.

  • Setup: Charge a round-bottom flask equipped with a reflux condenser with 5-amino-3-chloropyridazine (1.0 eq) and anhydrous methanol.

    • Causality Note: The methanol must be strictly anhydrous to prevent the competitive hydrolysis of the chloride, which would undesirably yield a pyridazinone derivative.

  • Reagent Addition: Slowly add sodium methoxide (NaOMe, 2.5 eq) as a solid or a 25% w/w solution in methanol. Sodium methoxide acts as both the nucleophile and the base.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) and stir for 12–16 hours. Monitor progression via TLC or LC-MS until the intermediate is fully consumed.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Quench the residue with water and extract with ethyl acetate (3x).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (DCM/MeOH gradient) to afford the final product, 6-methoxypyridazin-4-amine[2].

Applications in Drug Development (Kinase Inhibition)

The 6-methoxypyridazin-4-amine scaffold is a highly privileged motif in modern oncology and immunology drug discovery. It is prominently featured in the synthesis of Extracellular Signal-Regulated Kinase (ERK1/2) inhibitors, as detailed in patent WO2014124230A2[6].

When integrated into a larger inhibitor molecule, the pyridazine nitrogens act as a bidentate hinge-binding motif, engaging the ATP-binding pocket of the kinase via highly directional hydrogen bonds. The methoxy group provides favorable steric occupation of adjacent hydrophobic sub-pockets, while the C4-amino group serves as a versatile synthetic handle for further derivatization (e.g., coupling to 3-amino-4-methylbenzamide derivatives) to extend the molecule into the solvent-exposed regions of the target protein[6].

ERKInhibition RAS RAS GTPase RAF RAF Kinase RAS->RAF MEK MEK1 / MEK2 RAF->MEK ERK ERK1 / ERK2 MEK->ERK PROLIF Cell Proliferation & Survival ERK->PROLIF INHIB ERK Inhibitor (Pyridazine Core) INHIB->ERK Competitive Binding at Hinge Region

MAPK/ERK signaling pathway illustrating the intervention point of pyridazine-core inhibitors.

Conclusion

6-Methoxypyridazin-4-amine is a structurally elegant and highly functionalized heterocycle. Its synthesis requires a nuanced understanding of pyridazine electronic effects to control regioselectivity during nucleophilic aromatic substitution. By strictly controlling reaction environments—such as utilizing sealed pressure systems and anhydrous conditions—researchers can reliably synthesize this building block for downstream integration into high-value pharmaceutical targets.

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Foundational

A Technical Guide to the Purity and Characterization of 6-Methoxypyridazin-4-amine

Abstract This in-depth technical guide provides a comprehensive overview of the essential methodologies for determining the purity and characterizing the structure of 6-Methoxypyridazin-4-amine (CAS No: 89179-64-6).[1] T...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the essential methodologies for determining the purity and characterizing the structure of 6-Methoxypyridazin-4-amine (CAS No: 89179-64-6).[1] This pyridazine derivative is a valuable building block in medicinal chemistry, particularly in the development of novel therapeutic agents.[2][3] This document details a validated synthetic route, purification protocols, and a suite of analytical techniques crucial for its quality control and assurance. The methodologies covered include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis. This guide is intended for researchers, scientists, and drug development professionals who require a robust framework for the comprehensive analysis of this important heterocyclic amine.

Introduction: The Significance of 6-Methoxypyridazin-4-amine in Drug Discovery

Nitrogen-containing heterocycles are fundamental scaffolds in a vast array of pharmaceuticals. Among these, the pyridazine core is of significant interest due to its diverse biological activities. 6-Methoxypyridazin-4-amine, with its reactive amine group and methoxy substituent, serves as a key intermediate in the synthesis of more complex molecules, including potent enzyme inhibitors.[2][3] The precise characterization and stringent purity control of this intermediate are paramount, as even minor impurities can significantly impact the yield, purity, and biological activity of the final active pharmaceutical ingredient (API). This guide provides the scientific foundation and practical protocols to ensure the quality and integrity of 6-Methoxypyridazin-4-amine for research and development applications.

Synthesis and Purification: Establishing a Pure Starting Material

A reliable synthetic and purification strategy is the cornerstone of obtaining high-purity 6-Methoxypyridazin-4-amine. The following protocol is a validated method for its preparation.

Synthesis Protocol: Nucleophilic Aromatic Substitution

The synthesis of 6-Methoxypyridazin-4-amine is efficiently achieved through a nucleophilic aromatic substitution reaction. This process involves the displacement of a chloro group from a pyridazine precursor with a methoxy group.

Reaction Scheme:

Synthesis of 6-Methoxypyridazin-4-amine 6-chloro-pyridazin-4-amine 6-chloro-pyridazin-4-amine Reaction Stir at 75°C for 16h 6-chloro-pyridazin-4-amine->Reaction Sodium methylate Sodium methylate in Methanol Sodium methylate->Reaction 6-Methoxypyridazin-4-amine 6-Methoxypyridazin-4-amine Reaction->6-Methoxypyridazin-4-amine Purification_Workflow A Crude Product B Silica Gel Column Chromatography A->B C Elution with appropriate solvent system (e.g., Ethyl acetate/Petroleum ether) B->C D Collect Fractions C->D E Concentrate under Reduced Pressure D->E F Pure 6-Methoxypyridazin-4-amine (White Solid) E->F HPLC_Analysis_Workflow A Prepare Sample Solution (e.g., in Methanol/Water) B Inject into HPLC System A->B C Separation on C18 Column (Isocratic or Gradient Elution) B->C D UV Detection (e.g., at 254 nm) C->D E Data Analysis: Peak Integration & Purity Calculation D->E F Purity Report E->F

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Exploratory

The Strategic Value of 6-Methoxypyridazin-4-amine in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, represents a privileged scaffold in...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a multitude of clinically relevant molecules. Within this class of heterocycles, 6-methoxypyridazin-4-amine emerges as a key building block and a pharmacophore of significant interest, particularly in the pursuit of targeted therapies such as kinase inhibitors. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and burgeoning role of 6-methoxypyridazin-4-amine in contemporary drug discovery and development.

The Pyridazine Core: A Gateway to Biological Activity

Pyridazine and its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects. The presence of the two nitrogen atoms imparts a dipole moment and the ability to act as hydrogen bond acceptors, which are crucial for molecular recognition by biological targets. Furthermore, the pyridazine ring can be readily functionalized, allowing for the fine-tuning of physicochemical properties and the exploration of structure-activity relationships (SAR).

Synthesis of 6-Methoxypyridazin-4-amine: A Two-Stage Approach

The synthesis of 6-methoxypyridazin-4-amine is most effectively achieved through a two-stage process, commencing with the more readily available chlorinated precursor, 6-chloro-3-methoxypyridazin-4-amine.

Stage 1: Synthesis of 6-Chloro-3-methoxypyridazin-4-amine

The chlorinated intermediate can be prepared via several synthetic routes, with a common method involving the reaction of 3,6-dichloropyridazin-4-amine with sodium methoxide.[1] This nucleophilic aromatic substitution reaction selectively replaces one of the chlorine atoms with a methoxy group.

Hypothetical Synthesis Protocol for 6-Chloro-3-methoxypyridazin-4-amine:

StepProcedure
1. Reactant Preparation In a reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), a solution of sodium methoxide in anhydrous methanol is prepared.
2. Reaction 3,6-Dichloropyridazin-4-amine is added to the stirred sodium methoxide solution. The reaction mixture is then heated to reflux.
3. Monitoring The progress of the reaction is monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
4. Work-up Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
5. Isolation and Purification The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by recrystallization or column chromatography to yield 6-chloro-3-methoxypyridazin-4-amine.

graph Synthesis_Workflow_Chlorinated_Intermediate {
rankdir=TB;
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];

A [label="Prepare Reactants\n(3,6-Dichloropyridazin-4-amine,\nSodium Methoxide, Methanol)"]; B [label="Reaction Step\n- Combine in vessel\n- Heat to reflux under inert atmosphere"]; C [label="Monitor Reaction Progress\n(TLC or LC-MS)"]; D [label="Work-up\n- Cool reaction mixture\n- Remove solvent\n- Partition between water and organic solvent"]; E [label="Purification\n- Dry organic layer\n- Concentrate\n- Recrystallize or perform column chromatography"]; F [label="Final Product\n(6-Chloro-3-methoxypyridazin-4-amine)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

A -> B; B -> C; C -> D [label="Proceed if complete"]; C -> B [label="Continue reaction if incomplete"]; D -> E; E -> F; }

Caption: Workflow for the synthesis of the key intermediate, 6-Chloro-3-methoxypyridazin-4-amine.

Stage 2: Dehalogenation to 6-Methoxypyridazin-4-amine

The conversion of 6-chloro-3-methoxypyridazin-4-amine to the target compound, 6-methoxypyridazin-4-amine, is achieved through a dehalogenation reaction. Catalytic hydrogenation is a widely employed and effective method for this transformation.

Conceptual Dehalogenation Protocol:

A common method for the dehalogenation of aryl chlorides is through palladium-catalyzed hydrogenation.

StepProcedure
1. Catalyst and Substrate Preparation 6-Chloro-3-methoxypyridazin-4-amine is dissolved in a suitable solvent (e.g., ethanol, methanol, or tetrahydrofuran). A palladium catalyst, such as palladium on carbon (Pd/C), is added to the mixture.
2. Hydrogenation The reaction vessel is placed under a hydrogen atmosphere (typically at a pressure ranging from atmospheric to several bars) and stirred vigorously.
3. Monitoring The reaction is monitored by TLC or LC-MS to track the disappearance of the starting material.
4. Work-up and Isolation Upon completion, the catalyst is removed by filtration (e.g., through Celite). The filtrate is then concentrated under reduced pressure to yield the crude 6-methoxypyridazin-4-amine, which can be further purified if necessary.

graph Dehalogenation_Workflow {
rankdir=TB;
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];

A [label="Prepare Reactants\n(6-Chloro-3-methoxypyridazin-4-amine,\nSolvent, Pd/C catalyst)"]; B [label="Hydrogenation\n- Introduce Hydrogen Atmosphere\n- Stir vigorously"]; C [label="Monitor Reaction Progress\n(TLC or LC-MS)"]; D [label="Work-up & Isolation\n- Filter to remove catalyst\n- Concentrate filtrate"]; E [label="Final Product\n(6-Methoxypyridazin-4-amine)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B; B -> C; C -> D [label="Proceed if complete"]; C -> B [label="Continue reaction if incomplete"]; D -> E; }

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Foundational

The Ascendance of a Privileged Scaffold: 6-Methoxypyridazin-4-amine as a Cornerstone for Next-Generation Kinase Inhibitors

Abstract In the landscape of modern drug discovery, the pursuit of selective and potent kinase inhibitors remains a paramount objective. Kinases, as central regulators of cellular signaling, are implicated in a multitude...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of modern drug discovery, the pursuit of selective and potent kinase inhibitors remains a paramount objective. Kinases, as central regulators of cellular signaling, are implicated in a multitude of pathologies, most notably cancer and autoimmune disorders. The design of small molecule inhibitors that can exquisitely discriminate between highly homologous ATP-binding sites is a formidable challenge. This technical guide delves into the strategic application of 6-methoxypyridazin-4-amine, a heterocyclic building block that has emerged as a "privileged scaffold" in the development of targeted kinase inhibitors. We will explore the physicochemical attributes that render this moiety advantageous, detail its synthesis, and provide a comprehensive analysis of its incorporation into clinical candidates, with a particular focus on the allosteric inhibition of Tyrosine Kinase 2 (TYK2). This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs.

The Kinase Conundrum and the Rise of Privileged Scaffolds

The human kinome comprises over 500 kinases, many of which share a high degree of structural similarity within their ATP-binding pockets. This homology presents a significant hurdle in the development of selective inhibitors, as off-target effects can lead to undesirable toxicity. A successful strategy to circumvent this involves the identification of "privileged scaffolds" – molecular frameworks that demonstrate a propensity for binding to specific kinase families and can be readily functionalized to achieve high potency and selectivity.

The pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, has garnered considerable attention in medicinal chemistry. Its unique electronic properties and capacity for hydrogen bonding make it an attractive template for designing molecules that can effectively interact with biological targets.[1] The strategic placement of substituents on the pyridazine ring allows for the fine-tuning of a compound's pharmacological profile.

6-Methoxypyridazin-4-amine: A Building Block of Distinction

6-Methoxypyridazin-4-amine (CAS No: 89179-64-6) is a derivative of pyridazine that has proven to be a particularly valuable building block for kinase inhibitors.[2][3]

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₅H₇N₃O[3]
Molecular Weight125.13 g/mol [3]
XLogP3-0.4[3]
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2

The presence of the methoxy and amine groups on the pyridazine ring provides multiple reaction sites for further chemical modifications, allowing for the generation of diverse chemical libraries for drug screening. The amine group can act as a key hydrogen bond donor, anchoring the molecule within the kinase hinge region, a critical interaction for many ATP-competitive inhibitors. The methoxy group can influence solubility and be a vector for further structural modifications.

Synthesis of the 6-Methoxypyridazin-4-amine Scaffold

Experimental Protocol: Synthesis of 6-Methoxypyridazin-4-amine

Reaction: 6-Chloropyridazin-4-amine reacts with sodium methoxide in methanol to yield 6-methoxypyridazin-4-amine.

Materials and Reagents:

  • 6-Chloropyridazin-4-amine

  • Sodium methoxide

  • Methanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Standard glassware for workup and purification

  • Thin-layer chromatography (TLC) supplies

  • Silica gel for column chromatography

Procedure:

  • To a solution of 6-chloropyridazin-4-amine (1.0 eq) in methanol in a round-bottom flask, add sodium methoxide (5.0 eq) at 0°C.

  • Attach a reflux condenser and stir the reaction mixture at 75°C for 16 hours.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography to afford 6-methoxypyridazin-4-amine.

Causality Behind Experimental Choices:

  • Sodium Methoxide as Nucleophile: Sodium methoxide provides the methoxide nucleophile (CH₃O⁻) required to displace the chloro group at the 6-position of the pyridazine ring.

  • Methanol as Solvent: Methanol serves as both the solvent and the source for the methoxide, and its boiling point is suitable for the reaction temperature.

  • Excess Sodium Methoxide: A significant excess of sodium methoxide is used to drive the reaction to completion.

  • Elevated Temperature: Heating the reaction provides the necessary activation energy for the nucleophilic aromatic substitution to occur.

Application in Kinase Inhibitor Design: Targeting TYK2

A prime example of the utility of the 6-methoxypyridazin-4-amine scaffold is in the development of inhibitors for Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[4][5] The JAK family of kinases (JAK1, JAK2, JAK3, and TYK2) are crucial mediators of cytokine signaling through the JAK-STAT pathway.[6][7] Dysregulation of this pathway is implicated in a range of autoimmune and inflammatory diseases.[8]

JAK_STAT_Pathway

Structure-Activity Relationship (SAR) Insights

The pyridazine scaffold has been instrumental in the design of allosteric TYK2 inhibitors that bind to the pseudokinase (JH2) domain, offering a path to greater selectivity over other JAK family members.[5] This is a significant advancement, as inhibitors targeting the highly conserved ATP-binding (JH1) domain often suffer from a lack of selectivity.

A notable example is the development of TYK2 inhibitors with an N-(methyl-d3)pyridazine-3-carboxamide skeleton.[5] In these molecules, the pyridazine core forms key hydrogen-bonding interactions with the hinge region of the TYK2 JH2 domain.

Table 1: Inhibitory Activity of Representative Pyridazine-based TYK2 Inhibitors

Compound IDScaffoldTargetIC₅₀ (nM)Reference
DeucravacitinibN-(methyl-d3)pyridazine-3-carboxamideTYK2 (JH2)- (Potent cellular inhibition)
Compound 30 N-(methyl-d3)pyridazine-3-carboxamideTYK2 (JH2)- (More potent than Deucravacitinib in cellular assays)[5]
Compound 7 Imidazo[1,2-b]pyridazineTYK2 (JH2)>1000[4]
Compound 29 Imidazo[1,2-b]pyridazineTYK2 (JH2)290[4]

The data illustrates that the pyridazine scaffold is a versatile starting point for developing potent TYK2 inhibitors. The N-(methyl-d3)pyridazine-3-carboxamide skeleton in Deucravacitinib and its analogs has proven to be particularly effective.[5] Further optimization of the imidazo[1,2-b]pyridazine scaffold also led to a significant improvement in potency.[4]

Representative Synthesis of a Pyridazine-based TYK2 Inhibitor

The synthesis of these complex molecules often involves a multi-step sequence. The following is a generalized workflow based on the synthesis of related kinase inhibitors.

Synthesis_Workflow

In Vitro Evaluation of Kinase Inhibitory Activity

Once a potential kinase inhibitor has been synthesized, its biological activity must be assessed. A common method for this is an in vitro kinase inhibition assay.

Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This assay is a robust and high-throughput method for measuring kinase activity.

Principle: The HTRF assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay. A biotinylated substrate peptide and a europium cryptate-labeled anti-phospho-specific antibody are used. Upon phosphorylation of the substrate by the kinase, the binding of the antibody to the phosphorylated substrate brings the europium donor and an XL665-labeled streptavidin acceptor into close proximity, resulting in a FRET signal.

Procedure:

  • Prepare a reaction mixture containing the kinase (e.g., TYK2), the biotinylated substrate peptide, and the test compound (at various concentrations) in a suitable kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding a detection mixture containing EDTA, the europium cryptate-labeled anti-phospho-specific antibody, and XL665-labeled streptavidin.

  • Incubate for at least 30 minutes at room temperature to allow for antibody binding.

  • Read the plate on a TR-FRET capable plate reader, measuring the emission at two wavelengths.

  • Calculate the emission ratio and determine the IC₅₀ values for the test compound.

Conclusion and Future Perspectives

The 6-methoxypyridazin-4-amine scaffold has firmly established itself as a valuable building block in the design and synthesis of next-generation kinase inhibitors. Its utility is particularly evident in the development of selective, allosteric TYK2 inhibitors, which hold great promise for the treatment of a range of autoimmune diseases. The synthetic tractability of this scaffold, coupled with its favorable physicochemical properties, ensures that it will continue to be a focus of medicinal chemistry efforts. Future work will likely involve the exploration of novel substitutions on the pyridazine ring to further enhance potency, selectivity, and pharmacokinetic properties, as well as the application of this scaffold to other kinase targets.

References

Sources

Protocols & Analytical Methods

Method

Protocol for the synthesis of 6-Methoxypyridazin-4-amine

Protocol for the Synthesis of 6-Methoxypyridazin-4-amine: A Regioselective SNAr Approach Strategic Overview & Mechanistic Causality 6-Methoxypyridazin-4-amine (CAS 89179-64-6) is a highly valued heterocyclic building blo...

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Author: BenchChem Technical Support Team. Date: April 2026

Protocol for the Synthesis of 6-Methoxypyridazin-4-amine: A Regioselective SNAr Approach

Strategic Overview & Mechanistic Causality

6-Methoxypyridazin-4-amine (CAS 89179-64-6) is a highly valued heterocyclic building block frequently utilized in the development of Nav1.8 channel blockers and potent kinase inhibitors (such as ALK5 and ERK inhibitors)[1][2].

The most robust and scalable method to synthesize this compound relies on a two-step, regioselective Nucleophilic Aromatic Substitution (SNAr) sequence starting from commercially available 3,5-dichloropyridazine.

  • Step 1: Regioselective Amination. The amination of 3,5-dichloropyridazine with ammonia selectively targets the C5 position to yield 6-chloropyridazin-4-amine (also systematically named 5-amino-3-chloropyridazine). While the C–Cl bond adjacent to the nitrogen (C3) has a lower bond dissociation energy and is typically more reactive in palladium-catalyzed cross-couplings[3], SNAr with hard nucleophiles like ammonia under thermal conditions favors the C5 position. This regioselectivity is driven by the stabilization of the Meisenheimer intermediate by the para-oriented ring nitrogen (N1)[2].

  • Step 2: Methoxylation. The intermediate 6-chloropyridazin-4-amine contains a remaining chlorine atom at the C6 position (adjacent to the ring nitrogen). This position is highly activated. However, because the newly introduced amino group is electron-donating, the ring is slightly deactivated compared to the starting material. Consequently, a strong nucleophile (sodium methoxide) and elevated temperatures (75 °C) are required to drive the second SNAr to completion[1].

SyntheticRoute SM 3,5-Dichloropyridazine INT 6-Chloropyridazin-4-amine SM->INT NH3 / Dioxane 100 °C, 16 h (Regioselective SNAr) PROD 6-Methoxypyridazin-4-amine INT->PROD NaOMe / MeOH 75 °C, 16 h (SNAr)

Figure 1: Two-step synthetic route for 6-methoxypyridazin-4-amine via sequential SNAr.

Execution Protocols: Step-by-Step Methodology

The following protocols are designed as self-validating systems, incorporating necessary in-process controls (IPC) to ensure high fidelity and yield.

Step 1: Synthesis of 6-Chloropyridazin-4-amine

Rationale: A sealed tube is mandatory for this step. Ammonia is highly volatile, and heating the reaction to 100 °C in an open or standard reflux system would result in the rapid loss of the nucleophile, stalling the reaction. Dioxane is selected as a co-solvent because it solubilizes the organic starting material while remaining miscible with aqueous ammonia.

Materials:

  • 3,5-Dichloropyridazine: 1.0 g (6.71 mmol, 1.0 equiv)

  • Ammonia (Aqueous, ~28-30%): 8.0 mL

  • 1,4-Dioxane: 2.0 mL

Procedure:

  • Preparation: Into a 25-mL heavy-walled pressure tube (or autoclave), add 3,5-dichloropyridazine (1.0 g, 6.71 mmol)[2].

  • Solvent Addition: Add 1,4-dioxane (2.0 mL) to dissolve the starting material, followed by aqueous ammonia (8.0 mL).

  • Thermal Reaction: Seal the tube securely. Heat the resulting solution in an oil bath or heating block at 100 °C for 16 hours (overnight)[2].

  • In-Process Control (IPC): Cool the tube to room temperature before carefully unsealing. Sample the reaction mixture and analyze via LC-MS or TLC to confirm the complete disappearance of 3,5-dichloropyridazine.

  • Workup & Isolation: The product precipitates directly from the reaction mixture. Collect the resulting solids by vacuum filtration. Wash the filter cake with a minimal amount of cold water to remove residual ammonia and inorganic salts.

  • Drying: Dry the solid under a high vacuum to afford 6-chloropyridazin-4-amine as a brown solid.

Step 2: Synthesis of 6-Methoxypyridazin-4-amine

Rationale: Sodium methoxide is a strong base and nucleophile. Adding it at 0 °C is a critical safety and quality control measure to mitigate the initial exothermic reaction, which could otherwise lead to the degradation of the chloropyridazine ring. Refluxing at 75 °C provides the necessary activation energy to overcome the deactivating effect of the C4-amino group.

Materials:

  • 6-Chloropyridazin-4-amine: 850 mg (6.589 mmol, 1.0 equiv)

  • Sodium methoxide (NaOMe): 1.78 g (32.9 mmol, ~5.0 equiv)

  • Methanol (Anhydrous): 20 mL

Procedure:

  • Preparation: In a 50-mL round-bottom flask equipped with a magnetic stir bar, dissolve 6-chloropyridazin-4-amine (850 mg, 6.589 mmol) in anhydrous methanol (20 mL)[1].

  • Controlled Addition: Cool the flask to 0 °C using an ice-water bath. Slowly add sodium methoxide (1.78 g, 32.9 mmol) in portions under a nitrogen atmosphere to prevent moisture ingress[1].

  • Thermal Reaction: Attach a reflux condenser, remove the ice bath, and gradually heat the reaction mixture to 75 °C. Stir continuously at this temperature for 16 hours[1].

  • In-Process Control (IPC): Analyze an aliquot via LC-MS to verify the quantitative conversion of the chlorinated intermediate to the methoxylated product (target m/z: 126.1 [M+H]⁺).

  • Workup: Cool the reaction mixture to room temperature. Quench the reaction by adding distilled water (20 mL). Extract the aqueous layer with ethyl acetate (3 × 20 mL).

  • Purification: Wash the combined organic phases with saturated brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the filtrate under reduced pressure.

  • Chromatography: Purify the resulting crude product via silica gel column chromatography (eluting with an optimized gradient of Ethyl Acetate/Hexane) to obtain 6-methoxypyridazin-4-amine as a white solid[1].

Workflow A1 3,5-Dichloropyridazine A2 NH3 / Dioxane Sealed Tube, 100 °C A1->A2 A3 6-Chloropyridazin-4-amine A2->A3 B1 NaOMe / MeOH 0 °C to 75 °C A3->B1 Intermediate Transfer B2 Silica Chromatography B1->B2 B3 6-Methoxypyridazin-4-amine B2->B3

Figure 2: Experimental workflow detailing reagent additions and purification steps.

Quantitative Data & Characterization

The following table summarizes the expected reaction outcomes, yields, and analytical validation metrics for both steps of the protocol.

CompoundStepReagents & ConditionsYieldAnalytical Data & Physical State
6-Chloropyridazin-4-amine 1 (Amination)NH₃, Dioxane, 100 °C, 16 h~62%Appearance: Brown solid. Validation: Disappearance of SM via TLC.
6-Methoxypyridazin-4-amine 2 (Methoxylation)NaOMe, MeOH, 0 °C to 75 °C, 16 h~94%Appearance: White solid. ¹H NMR (400 MHz, DMSO-d₆): δ 8.26 (d, J= 1.5 Hz, 1H), 6.33 (s, 2H), 5.97 (d, J= 1.4 Hz, 1H), 3.87 (s, 3H). ESI-MS (m/z): 126.1 [M+H]⁺.

References

  • Aromatic fused ring nav1.8 inhibitor, and use thereof (AU2023209523A1).Google Patents.
  • Amine-substituted aryl or heteroaryl compounds as ehmt1 and ehmt2 inhibitors (WO2017181177A1).Google Patents.
  • Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines.The Journal of Organic Chemistry - ACS Publications.

Sources

Application

The Strategic Utility of 6-Methoxypyridazin-4-amine in the Synthesis of Novel Nav1.8 Inhibitors: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Abstract The voltage-gated sodium channel Nav1.8 has emerged as a critical, non-opioid target for the management of acute and chronic pain.[1] Its preferent...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The voltage-gated sodium channel Nav1.8 has emerged as a critical, non-opioid target for the management of acute and chronic pain.[1] Its preferential expression in peripheral nociceptive neurons makes it an attractive target for developing analgesics with a reduced risk of central nervous system side effects.[2][3] This document provides a detailed guide on the application of 6-Methoxypyridazin-4-amine as a key building block in the synthesis of potent and selective Nav1.8 inhibitors. We will explore the rationale behind its use, provide detailed synthetic protocols for key intermediates, and outline methodologies for the biological evaluation of the resulting compounds.

Introduction: The Rationale for the Pyridazine Scaffold in Nav1.8 Inhibition

The pyridazine moiety is a privileged scaffold in medicinal chemistry, known for its ability to engage in a variety of biological targets.[4] In the context of Nav1.8 inhibition, the pyridazine core offers a unique combination of structural rigidity and the capacity for diverse functionalization. This allows for the precise orientation of substituents to interact with key residues within the Nav1.8 channel, thereby imparting both potency and selectivity. The incorporation of a methoxy group and an amine on the pyridazine ring, as in 6-Methoxypyridazin-4-amine, provides crucial handles for synthetic elaboration and can influence the physicochemical properties of the final compounds, such as solubility and metabolic stability.

A recent patent has disclosed a series of pyridazine compounds with potent Nav1.8 inhibitory activity, highlighting the potential of this heterocyclic system in the development of next-generation analgesics.[5] While the patent covers a broad range of structures, this guide will focus on a representative synthetic route utilizing a key pyridazine intermediate, demonstrating the practical application of 6-Methoxypyridazin-4-amine chemistry.

Synthesis of Key Pyridazine Intermediates

The efficient synthesis of the core pyridazine structure is paramount for the successful development of Nav1.8 inhibitors. Below are two validated protocols for the synthesis of a key intermediate, 6-Chloro-3-methoxypyridazin-4-amine, which serves as a versatile precursor for further derivatization. The choice of method may depend on the availability of starting materials and desired scale.

Protocol 1: From a Trichlorinated Pyridazine Derivative

This method relies on the selective nucleophilic aromatic substitution of a trichlorinated pyridazine.

Materials:

  • 3,4,6-trichloro-3-methoxypyridazine

  • 2.0 M Methanolic solution of Ammonia

  • Ethyl acetate

  • Saturated aqueous sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 3,4,6-trichloro-3-methoxypyridazine in a suitable solvent, slowly add a 2.0 M methanolic solution of ammonia.[6]

  • Stir the reaction mixture at room temperature for 24 hours.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add water to the reaction mixture and extract the aqueous phase with ethyl acetate.[6]

  • Combine the organic phases and wash with a saturated aqueous sodium chloride solution.[6]

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.[6]

  • Purify the crude product by column chromatography or recrystallization to yield 6-Chloro-3-methoxypyridazin-4-amine.[6]

Protocol 2: From 3-amino-6-chloropyridazine

This alternative route involves the methoxylation of a commercially available aminopyridazine.

Materials:

  • 3-amino-6-chloropyridazine

  • Sodium methoxide

  • Methanol

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 3-amino-6-chloropyridazine in methanol.[6]

  • Add a solution of sodium methoxide in methanol to the reaction mixture.[6]

  • Heat the reaction mixture to reflux and monitor by TLC.[6]

  • Upon completion, cool the reaction mixture and neutralize with a suitable acid.[6]

  • Remove the solvent under reduced pressure and partition the residue between water and ethyl acetate.[6]

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate to obtain the crude product.[6]

  • Purify the crude 6-Chloro-3-methoxypyridazin-4-amine by column chromatography or recrystallization.[6]

Synthetic Elaboration to a Potential Nav1.8 Inhibitor

With the key intermediate, 6-Chloro-3-methoxypyridazin-4-amine, in hand, the next stage involves its elaboration into a final Nav1.8 inhibitor. The following hypothetical protocol is based on the general structures disclosed in recent patents and employs a Suzuki cross-coupling reaction to introduce an aryl or heteroaryl group at the 6-position, a common strategy in the synthesis of biaryl compounds.

Reaction Scheme:

G cluster_0 Suzuki Coupling Intermediate 6-Chloro-3-methoxypyridazin-4-amine Product 6-Aryl/Heteroaryl-3-methoxypyridazin-4-amine Intermediate->Product Suzuki Coupling Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->Product Catalyst Pd Catalyst, Base Catalyst->Product

A plausible Suzuki coupling reaction scheme.

Protocol 3: Suzuki Cross-Coupling

Materials:

  • 6-Chloro-3-methoxypyridazin-4-amine

  • Aryl or Heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3 or Cs2CO3)

  • Solvent (e.g., Dioxane/Water mixture)

  • Ethyl acetate

  • Saturated aqueous sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • To a reaction vessel, add 6-Chloro-3-methoxypyridazin-4-amine, the aryl or heteroaryl boronic acid, the palladium catalyst, and the base.

  • Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.

  • Add the degassed solvent and heat the reaction mixture to the desired temperature (typically 80-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with saturated aqueous sodium chloride solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 6-Aryl/Heteroaryl-3-methoxypyridazin-4-amine.

Further functionalization of the 4-amino group can be achieved through standard amide bond formation or reductive amination to introduce additional diversity and optimize the structure-activity relationship (SAR).

Biological Evaluation of Novel Pyridazine-Based Nav1.8 Inhibitors

The characterization of newly synthesized compounds is a critical step in the drug discovery process. Below are standard protocols for evaluating the potency and selectivity of Nav1.8 inhibitors.

In Vitro Potency and Selectivity Assessment

Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds against the human Nav1.8 channel and to assess their selectivity against other Nav channel subtypes.

Methodology: Automated Patch-Clamp Electrophysiology

  • Cell Lines: Use a stable cell line expressing the human Nav1.8 channel (e.g., HEK293 cells). For selectivity profiling, use cell lines expressing other human Nav channel subtypes (e.g., Nav1.1, Nav1.2, Nav1.5, Nav1.7).

  • Electrophysiology: Perform whole-cell voltage-clamp recordings using an automated patch-clamp system.

  • Voltage Protocol: Apply a voltage protocol to elicit Nav1.8 currents. This typically involves a holding potential of -100 mV, followed by a depolarizing pulse to 0 mV.

  • Compound Application: Apply increasing concentrations of the test compound to the cells and measure the resulting inhibition of the Nav1.8 current.

  • Data Analysis: Construct concentration-response curves and calculate the IC50 values using a suitable fitting model (e.g., Hill equation).

Table 1: Representative Data for a Hypothetical Nav1.8 Inhibitor

Channel SubtypeIC50 (nM)
hNav1.810
hNav1.5>10,000
hNav1.7500
In Vivo Efficacy Assessment

Objective: To evaluate the analgesic efficacy of the synthesized compounds in a preclinical model of pain.

Methodology: Animal Model of Inflammatory Pain (e.g., Complete Freund's Adjuvant - CFA Model)

  • Animal Model: Induce inflammation in the hind paw of rodents by injecting CFA.

  • Compound Administration: Administer the test compound orally or via intraperitoneal injection at various doses.

  • Nociceptive Testing: Measure the paw withdrawal threshold to a mechanical or thermal stimulus at different time points after compound administration.

  • Data Analysis: Compare the paw withdrawal thresholds of the compound-treated group to a vehicle-treated control group to determine the analgesic effect.

Conclusion

6-Methoxypyridazin-4-amine and its derivatives are valuable building blocks for the synthesis of novel Nav1.8 inhibitors. The synthetic routes outlined in this guide provide a solid foundation for researchers to explore the chemical space around the pyridazine scaffold. The subsequent biological evaluation protocols are essential for characterizing the potency, selectivity, and in vivo efficacy of these new chemical entities, ultimately contributing to the development of safer and more effective non-opioid pain therapeutics.

References

  • Google Patents. CA3105748A1 - Pyridazine compounds for inhibiting nav1.8.
  • ResearchGate. Development and characterization of pyridyl carboxamides as potent and highly selective Nav1.8 inhibitors | Request PDF. [Link]

  • ResearchGate. Discovery and biological evaluation of potent, selective, orally bioavailable, pyrazine-based blockers of the Na(v)1.8 sodium channel with efficacy in a model of neuropathic pain. [Link]

  • PubMed. Discovery and biological evaluation of potent, selective, orally bioavailable, pyrazine-based blockers of the Na(v)1.8 sodium channel with efficacy in a model of neuropathic pain. [Link]

  • PubMed. Discovery of a novel series of pyridone amides as Na V 1.8 inhibitors. [Link]

  • ResearchGate. A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. [Link]

  • PMC. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain. [Link]

  • ResearchGate. Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines | Request PDF. [Link]

  • ResearchGate. Discovery of a novel series of pyridone amides as NaV1.8 inhibitors. [Link]

  • Liberty University. SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted. [Link]

  • PubMed. Development and characterization of pyridyl carboxamides as potent and highly selective Nav1.8 inhibitors. [Link]

  • PubMed. Advances in the discovery of selective NaV1.8 inhibitors for pain management. [Link]

  • Google Patents. US20250084112A1 - Chemical Compounds Useful for Inhibiting Nav1.8 Voltage-Gated Sodium Channels and Treating Nav1.
  • Google Patents. CN105646373B - A kind of preparation method of 4- amino -2,6- dimethoxypyridins.
  • Patsnap Synapse. Breakthrough Pain Relief Innovation: Patent Exploration of Next-Generation NaV1.8 Inhibitors. [Link]

  • PMC. Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. [Link]

Sources

Method

Application Note: High-Purity Isolation of 6-Methoxypyridazin-4-amine via Optimized Silica Gel Column Chromatography

Abstract 6-Methoxypyridazin-4-amine is a valuable heterocyclic building block in medicinal chemistry and drug development. Its inherent polarity and basicity, conferred by the amine group and pyridazine core, present sig...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

6-Methoxypyridazin-4-amine is a valuable heterocyclic building block in medicinal chemistry and drug development. Its inherent polarity and basicity, conferred by the amine group and pyridazine core, present significant challenges for purification using standard silica gel chromatography, often leading to poor recovery and peak tailing. This application note provides a comprehensive, field-proven protocol for the efficient purification of 6-Methoxypyridazin-4-amine. We address the critical amine-silica interaction by incorporating a basic modifier into the mobile phase, ensuring high purity and yield. This guide details the entire workflow, from initial solvent system optimization using Thin-Layer Chromatography (TLC) to final product isolation, and is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible purification method.

Principle of Separation: Overcoming the Challenge of Basic Amines

Silica gel column chromatography separates compounds based on their differential adsorption to a polar stationary phase (silica gel) and their solubility in a mobile phase (eluent).[1] The stationary phase, silica gel (SiO₂), is characterized by surface silanol groups (Si-OH), which are acidic in nature.[1][2]

The primary challenge in purifying 6-Methoxypyridazin-4-amine arises from a strong acid-base interaction between the basic amine functionality of the target molecule and the acidic silanol groups of the silica gel. This interaction can lead to several undesirable outcomes:

  • Irreversible Adsorption: The compound binds too strongly to the column, resulting in significant yield loss.[2]

  • Peak Tailing (Streaking): The compound elutes slowly and asymmetrically from the column, leading to broad fractions contaminated with impurities.[3][4]

  • Compound Degradation: In some cases, the acidic environment of the silica can degrade sensitive molecules.

To counteract these effects, this protocol employs a critical modification: the addition of a small percentage of a competing base, triethylamine (Et₃N), to the eluent.[2][4] The triethylamine effectively neutralizes the most acidic sites on the silica gel surface, preventing strong interactions with the target amine. This allows the 6-Methoxypyridazin-4-amine to travel through the column based on polarity differences, enabling a clean and efficient separation.[2]

Materials and Reagents

Equipment & GlasswareChemicals & ReagentsSpecifications
Glass Chromatography ColumnCrude 6-Methoxypyridazin-4-amine-
TLC PlatesSilica Gel (for column chromatography)230-400 mesh (40-63 µm)
TLC Developing ChamberEthyl Acetate (EtOAc)ACS Grade or higher
UV Lamp (254 nm)HexanesACS Grade or higher
Capillary Tubes (for TLC spotting)Dichloromethane (DCM)ACS Grade or higher
Fraction Collector or Test TubesMethanol (MeOH)ACS Grade or higher
Rotary EvaporatorTriethylamine (Et₃N)≥99% purity
Round-Bottom FlasksCotton or Glass Wool-
Beakers & Erlenmeyer FlasksSand (optional)Washed, fine-grained
Pipettes & SyringesCompressed Air or Nitrogen (for drying)-

Pre-Chromatography Optimization via Thin-Layer Chromatography (TLC)

Before committing the bulk of the material to the column, it is imperative to identify an optimal eluent system using TLC. The goal is to find a solvent mixture that moves the target compound to a Retention Factor (Rf) value of approximately 0.25 - 0.35 .[5] This Rf range provides the best separation resolution on a column.

Protocol for TLC Analysis:
  • Prepare Eluent Systems: In small beakers, prepare a few milliliters of the test solvent systems. A good starting point for a polar amine is a mixture of ethyl acetate and hexanes. Remember to add the basic modifier to each system.

  • Spot the TLC Plate: Dissolve a tiny amount of the crude reaction mixture in a suitable solvent (e.g., DCM or EtOAc). Using a capillary tube, carefully spot the solution onto the baseline of a TLC plate, keeping the spot as small as possible.

  • Develop the Plate: Place a small amount of the chosen eluent system into a TLC chamber and place the spotted TLC plate inside. Allow the solvent front to travel up the plate until it is about 1 cm from the top.[3]

  • Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). Circle the spots lightly with a pencil.

  • Calculate Rf: Measure the distance from the baseline to the center of the spot and the distance from the baseline to the solvent front. Calculate the Rf value:

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Optimize: Adjust the polarity of the eluent system until the desired Rf value for 6-Methoxypyridazin-4-amine is achieved. If the spot remains at the origin, the eluent is not polar enough. If it travels with the solvent front, the eluent is too polar.[6]

Suggested Starting Solvent Systems (Eluent)Observation & Action
30% EtOAc / 70% Hexanes + 0.5% Et₃NLikely too non-polar. Use as a baseline.
50% EtOAc / 50% Hexanes + 0.5% Et₃NA good starting point for many pyridazine derivatives.[7]
70% EtOAc / 30% Hexanes + 0.5% Et₃NIncrease polarity if Rf is too low in the 50/50 mixture.
100% EtOAc + 0.5% Et₃NFor highly retained compounds.
5% MeOH / 95% DCM + 0.5% Et₃NAn alternative polar system. Note: Methanol is significantly more polar than ethyl acetate.[8]

Detailed Protocol for Silica Gel Column Chromatography

This protocol assumes a crude sample size of approximately 1 gram. The column size and solvent volumes should be scaled accordingly. The weight of silica gel should be 30-50 times the weight of the crude sample for effective separation.[1]

Step 1: Column Preparation (Wet Slurry Packing)

The wet slurry method is highly recommended as it minimizes the risk of air bubbles and channel formation, which can ruin the separation.[1][5]

  • Securely clamp a glass column in a vertical position. Ensure the stopcock is closed.

  • Place a small plug of cotton or glass wool at the bottom of the column, using a long glass rod to position it firmly.[9] Add a thin layer (~1 cm) of sand on top of the wool plug (optional but recommended).

  • In a separate beaker, weigh out 40 g of silica gel.

  • Add approximately 150 mL of the initial, least polar eluent determined by TLC (e.g., 50% EtOAc/Hexanes + 0.5% Et₃N) to the silica gel. Stir with a glass rod to create a uniform slurry, ensuring all air bubbles are released.[5]

  • Using a funnel, pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Continuously tap the side of the column gently to encourage even packing of the silica gel.[9]

  • Once all the silica has been added, rinse the inside of the column walls with the eluent. Do not let the solvent level drop below the top of the silica bed at any point.

  • Add a final protective layer (~1 cm) of sand on top of the packed silica. Drain the excess solvent until the level is just at the top of the sand layer. The column is now ready for loading.

Step 2: Crude Sample Preparation and Loading
  • Wet Loading (Recommended for Soluble Samples): Dissolve the 1 g crude sample in the minimum amount of solvent possible (1-3 mL). Dichloromethane is often a good choice due to its volatility and ability to dissolve many organic compounds. Using a pipette, carefully and slowly add the sample solution to the top of the column, allowing it to absorb into the sand layer without disturbing the silica surface.[5] Rinse the flask with another 1-2 mL of eluent and add this to the column.

  • Dry Loading (Recommended for Less Soluble Samples): Dissolve the crude sample in a suitable solvent (e.g., methanol). Add ~2-3 g of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. Carefully add this powder to the top of the prepared column.[4] This technique often results in sharper bands and better separation.

Step 3: Elution (Gradient Strategy)

A gradient elution, where the polarity of the mobile phase is gradually increased, is highly effective for separating complex mixtures.

  • After loading the sample, carefully add the initial, least polar eluent (e.g., 50% EtOAc/Hexanes + 0.5% Et₃N) to fill the column.

  • Open the stopcock and begin collecting fractions into test tubes. A flow rate of 1-2 drops per second is generally appropriate.[5]

  • Start with 2-3 column volumes of the initial eluent.

  • Gradually increase the polarity of the eluent as the separation progresses. For example:

    • Elute with 200 mL of 50% EtOAc/Hexanes + 0.5% Et₃N.

    • Switch to 200 mL of 70% EtOAc/Hexanes + 0.5% Et₃N.

    • Switch to 200 mL of 100% EtOAc + 0.5% Et₃N.

    • If the product is still on the column, a final flush with 2% MeOH/EtOAc + 0.5% Et₃N can be used.

Step 4: Monitoring by TLC and Fraction Combination
  • As fractions are collected, analyze them in small groups (e.g., every 2-3 tubes) using TLC with the same eluent system that provided the optimal Rf.[5]

  • Spot the crude mixture, the current fraction, and the previous fraction side-by-side for easy comparison.

  • Identify the fractions that contain only the spot corresponding to the pure 6-Methoxypyridazin-4-amine.

  • Based on the TLC analysis, combine all fractions containing the pure product into a single, clean round-bottom flask.

Step 5: Product Isolation
  • Remove the solvent from the combined pure fractions using a rotary evaporator.

  • Once the solvent is removed, the purified 6-Methoxypyridazin-4-amine will remain as a solid or oil.

  • Place the flask under high vacuum for several hours to remove any residual solvent.

  • Determine the mass of the purified product and calculate the yield. Confirm purity and structure using analytical methods such as HPLC, NMR, or MS.

Visualization of the Purification Workflow

The following diagram outlines the complete workflow for the purification of 6-Methoxypyridazin-4-amine.

PurificationWorkflow cluster_prep Preparation & Optimization cluster_column Column Chromatography Protocol cluster_analysis Analysis & Isolation CrudeSample Crude Sample TLC_Opt TLC Solvent Optimization (Rf ≈ 0.3) CrudeSample->TLC_Opt Test small aliquot Col_Pack 1. Column Packing (Wet Slurry Method) TLC_Opt->Col_Pack Use optimized eluent Sample_Load 2. Sample Loading (Wet or Dry) Col_Pack->Sample_Load Elution 3. Gradient Elution Sample_Load->Elution Collection 4. Fraction Collection Elution->Collection TLC_Analysis 5. TLC Analysis of Fractions Collection->TLC_Analysis Monitor progress Combine 6. Combine Pure Fractions TLC_Analysis->Combine RotoVap 7. Solvent Removal (Rotary Evaporator) Combine->RotoVap PureProduct Purified Product RotoVap->PureProduct

Caption: Workflow for the purification of 6-Methoxypyridazin-4-amine.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Product does not elute Eluent polarity is too low. Strong interaction with silica (no Et₃N used).Increase the polarity of the eluent system gradually (e.g., add MeOH). Ensure 0.5-1% Et₃N is present in the eluent.
Poor Separation / Overlapping Spots Incorrect eluent system (Rf not optimal). Column was overloaded. Flow rate too fast.Re-optimize eluent with TLC to achieve Rf ≈ 0.25-0.35. Use a larger column or less sample. Reduce the flow rate.
Streaking / Tailing of Spots Acid-base interaction with silica. Sample was overloaded.Add 0.5-1% triethylamine or ammonia to the eluent.[3] Reduce the amount of sample loaded onto the column.
Cracked or Bubbled Silica Bed Column ran dry. Packing was not uniform.The run is likely compromised; results will be poor. Repack the column carefully, always keeping the solvent level above the silica bed.
Compound Elutes Too Quickly Eluent polarity is too high.Start with a less polar solvent mixture (e.g., more hexanes). Re-optimize with TLC.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 6-Methoxypyridazin-4-amine and its analogs may be irritants; avoid skin and eye contact.[10][11]

  • Organic solvents such as ethyl acetate, hexanes, and dichloromethane are flammable and/or toxic. Handle with care and consult their respective Safety Data Sheets (SDS).

  • Triethylamine is corrosive and has a strong odor. Handle with care in the fume hood.

References

  • OpenOChem Learn. (n.d.). TLC. Retrieved from [Link]

  • Google Patents. (1992). EP0491477A1 - Pyridopyridazine compounds and their use.
  • Sciencemadness.org. (2017). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?. Retrieved from [Link]

  • Singh, R. P., et al. (n.d.). NOTE TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. Retrieved from [Link]

  • University of Alberta. (n.d.). Column chromatography. Retrieved from [Link]

  • Hawach Scientific. (n.d.). Silica Gel Column Chromatography Procedure: A Practical Guide for Accurate Separation. Retrieved from [Link]

  • University of Cambridge. (n.d.). How to run column chromatography. Retrieved from [Link]

  • University of Illinois. (n.d.). 5. Thin Layer Chromatography. Retrieved from [Link]

  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]

  • University of Bath. (n.d.). Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Radiolabelling of peptides with tetrazine ligation based on the inverse electron-demand Diels–Alder reaction. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methoxypyridazin-3-amine. Retrieved from [Link]

  • ResearchGate. (2019). How to choose the best solution for column chromatography?. Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • FDA Global Substance Registration System. (n.d.). 6-METHOXYPYRIDAZIN-3-AMINE HYDROCHLORIDE. Retrieved from [Link]

  • Lirias. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives. Retrieved from [Link]

  • FDA Global Substance Registration System. (n.d.). 6-METHOXYPYRIDAZIN-3-AMINE. Retrieved from [Link]

  • NextSDS. (n.d.). 6-methoxypyridazin-4-amine — Chemical Substance Information. Retrieved from [Link]

  • NextSDS. (n.d.). 4-Amino-6-methoxypyrimidine — Chemical Substance Information. Retrieved from [Link]

Sources

Application

The Strategic Application of 6-Methoxypyridazin-4-amine in Modern Drug Discovery: A Guide for Researchers

Introduction: The Pyridazine Scaffold as a Privileged Motif in Medicinal Chemistry The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a cornerstone in the desi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyridazine Scaffold as a Privileged Motif in Medicinal Chemistry

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a cornerstone in the design of novel therapeutics.[1] Its unique physicochemical properties, including a significant dipole moment and the capacity for hydrogen bonding, make it an attractive scaffold for interacting with a wide array of biological targets.[1] Pyridazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antihypertensive, and antimicrobial effects.[2][3] This guide focuses on a specific, yet highly versatile, member of this class: 6-Methoxypyridazin-4-amine . While detailed public-domain information on the direct application of this specific molecule is emerging, its structural motifs are present in numerous patented compounds, highlighting its potential. This document will, therefore, provide a comprehensive overview of its synthesis, functionalization, and application in drug discovery, drawing upon established principles for the broader 4-amino-6-substituted pyridazine class.

Synthesis and Functionalization: Building the Core Scaffold

The synthesis of 6-Methoxypyridazin-4-amine can be approached through several routes, often involving the functionalization of a more readily available precursor. A common and efficient strategy involves the synthesis of a chlorinated intermediate, followed by nucleophilic substitution and dehalogenation.

Protocol 1: Synthesis of the Key Intermediate: 6-Chloro-3-methoxypyridazin-4-amine

This protocol is adapted from established methods for the synthesis of substituted pyridazines and provides a reliable route to a key precursor.[2][4]

Materials:

  • 3,6-Dichloropyridazin-4-amine

  • Sodium methoxide (NaOMe)

  • Anhydrous Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask, reflux condenser, magnetic stirrer, and standard laboratory glassware

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,6-Dichloropyridazin-4-amine (1 equivalent) in anhydrous methanol.

  • Addition of Reagent: To the stirred solution, carefully add sodium methoxide (1.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Partition the resulting residue between ethyl acetate and water.

    • Separate the organic layer, and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford pure 6-Chloro-3-methoxypyridazin-4-amine.

From Precursor to Target: Synthesis of 6-Methoxypyridazin-4-amine

The conversion of the chlorinated intermediate to the final product can be achieved through catalytic hydrogenation (dehalogenation).

Conceptual Procedure:

  • Reaction Setup: Dissolve 6-Chloro-3-methoxypyridazin-4-amine (1 equivalent) in a suitable solvent such as methanol or ethanol in a hydrogenation vessel.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Hydrogenation: The reaction mixture is then subjected to a hydrogen atmosphere (typically via a hydrogen-filled balloon or a Parr hydrogenator) and stirred vigorously at room temperature.

  • Monitoring and Work-up: The reaction is monitored by TLC or LC-MS. Upon completion, the catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated to yield 6-Methoxypyridazin-4-amine.

Application in Drug Discovery: A Focus on Kinase Inhibition

The 4-aminopyridazine scaffold is a well-established pharmacophore in the development of protein kinase inhibitors.[2] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[5] The 4-amino group of the pyridazine ring often acts as a key hydrogen bond donor, mimicking the adenine portion of ATP and anchoring the inhibitor in the kinase's ATP-binding pocket.[6]

Case Study: A Representative 4-Aminopyridazine-Based Kinase Inhibitor

While a specific, approved drug containing the 6-Methoxypyridazin-4-amine scaffold is not yet on the market, numerous patented compounds and clinical candidates utilize a similar core structure. For instance, the imidazo[1,2-b]pyridazine scaffold has been successfully employed to develop potent and selective inhibitors of cyclin-dependent kinases (CDKs) and PIM kinases.[7][8]

These inhibitors typically function by competing with ATP for binding to the kinase domain. The 4-amino group forms crucial hydrogen bonds with the hinge region of the kinase, while the rest of the molecule can be modified to achieve selectivity and improve pharmacokinetic properties. The 6-methoxy group of our target compound can influence solubility, metabolic stability, and interactions with the solvent-exposed region of the ATP-binding pocket.

Kinase_Inhibition_MOA cluster_0 ATP-Binding Pocket of Kinase Hinge_Region Hinge Region Solvent_Front Solvent Front Inhibitor 6-Methoxypyridazin-4-amine Derivative Inhibitor->Hinge_Region H-Bonding (4-amino group) Inhibitor->Solvent_Front Hydrophobic/Polar Interactions (6-methoxy & other subs.) ATP ATP ATP->Hinge_Region Competitive Binding

Caption: Mechanism of action of a 4-aminopyridazine-based kinase inhibitor.

Experimental Protocols for Compound Evaluation

The following protocols provide a framework for assessing the biological activity of novel derivatives of 6-Methoxypyridazin-4-amine.

Protocol 2: In Vitro Kinase Inhibition Assay (Lanthascreen™ TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for quantifying kinase activity in a high-throughput format.

Materials:

  • Kinase of interest (e.g., a specific CDK or PIM kinase)

  • Fluorescein-labeled substrate peptide

  • ATP

  • Terbium-labeled anti-phospho-substrate antibody

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (derivatives of 6-Methoxypyridazin-4-amine) dissolved in DMSO

  • 384-well, low-volume, black microplates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these in the assay buffer to the desired final concentrations.

  • Reaction Mixture Preparation: Prepare a master mix containing the kinase and the fluorescein-labeled substrate peptide in the assay buffer.

  • Assay Plate Preparation:

    • Add 2.5 µL of the diluted test compound or DMSO (for controls) to the wells of the 384-well plate.

    • Add 5 µL of the kinase/substrate master mix to each well.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), protected from light.

  • Detection: Stop the reaction and detect phosphorylation by adding 10 µL of the terbium-labeled antibody in a stop/detection buffer containing EDTA.

  • Final Incubation and Reading: Incubate the plate for 60 minutes at room temperature to allow for antibody binding. Read the plate on a TR-FRET plate reader, measuring the emission at 520 nm (fluorescein) and 495 nm (terbium).

  • Data Analysis: Calculate the TR-FRET ratio (520 nm emission / 495 nm emission). Determine the percent inhibition for each compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

TR_FRET_Kinase_Assay_Workflow Start Start Compound_Prep Prepare Compound Dilutions Start->Compound_Prep Plate_Compounds Add Compounds to Plate Compound_Prep->Plate_Compounds Reaction_Mix Prepare Kinase/Substrate Mix Add_Kinase_Substrate Add Kinase/Substrate Mix Reaction_Mix->Add_Kinase_Substrate Plate_Compounds->Add_Kinase_Substrate Initiate_Reaction Add ATP to Initiate Reaction Add_Kinase_Substrate->Initiate_Reaction Incubate_1 Incubate at RT (60 min) Initiate_Reaction->Incubate_1 Add_Detection_Mix Add Tb-Antibody/EDTA Incubate_1->Add_Detection_Mix Incubate_2 Incubate at RT (60 min) Add_Detection_Mix->Incubate_2 Read_Plate Read TR-FRET Signal Incubate_2->Read_Plate Analyze_Data Calculate IC50 Values Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a TR-FRET based in vitro kinase inhibition assay.

Protocol 3: Cell-Based Anti-Inflammatory Assay (Nitric Oxide Inhibition)

This protocol measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[9][10]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds dissolved in DMSO

  • Griess Reagent System

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response. Include an unstimulated control group.

  • Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.

  • Nitrite Measurement:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (Part II of Griess Reagent) and incubate for another 5-10 minutes.

  • Reading and Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the concentration of nitrite from a standard curve prepared with sodium nitrite. Determine the percent inhibition of NO production for each compound concentration and calculate the IC₅₀ value.

Structure-Activity Relationship (SAR) and Data Presentation

Systematic modification of the 6-Methoxypyridazin-4-amine scaffold can provide valuable insights into the structural requirements for optimal biological activity.

Position of Modification Type of Substituent General Effect on Kinase Inhibition Rationale
4-Amino Alkylation, AcylationGenerally detrimentalThe primary amine is often crucial for hydrogen bonding with the kinase hinge region.[6]
6-Methoxy Other Alkoxy, HalogensModulates potency and selectivityAffects solubility, metabolic stability, and interactions with the solvent-exposed region of the ATP pocket.[11]
Other Ring Positions Aryl, Heteroaryl groupsCan significantly enhance potency and selectivityThese groups can access additional binding pockets and form further interactions with the kinase.

Logical Flow of a Drug Discovery Campaign

The following diagram illustrates a typical workflow for a drug discovery project centered around the 6-Methoxypyridazin-4-amine scaffold.

Drug_Discovery_Workflow Start Identify Target & Scaffold (e.g., Kinase & 6-Methoxypyridazin-4-amine) Synthesis Synthesize Core Scaffold & Analogs Start->Synthesis HTS High-Throughput Screening (In Vitro Kinase Assays) Synthesis->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Potent & Selective Hits In_Vitro_ADME In Vitro ADME/Tox Lead_Opt->In_Vitro_ADME In_Vivo_PK In Vivo Pharmacokinetics Lead_Opt->In_Vivo_PK Optimized Leads In_Vitro_ADME->Lead_Opt Iterative Design In_Vivo_Efficacy In Vivo Efficacy Models In_Vivo_PK->In_Vivo_Efficacy Candidate_Selection Candidate Selection In_Vivo_Efficacy->Candidate_Selection Preclinical Preclinical Development Candidate_Selection->Preclinical End Clinical Trials Preclinical->End

Caption: A logical workflow for a drug discovery campaign.

Conclusion

6-Methoxypyridazin-4-amine represents a valuable and versatile scaffold for the development of novel therapeutics, particularly in the realm of kinase inhibition and anti-inflammatory agents. Its synthesis is accessible through established chemical transformations, and its structure allows for extensive modification to optimize potency, selectivity, and pharmacokinetic properties. The protocols and strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this promising chemical entity.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Comparative Guide to the Synthesis of 6-Chloro-3-methoxypyridazin-4-amine.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Pyridazine in Modern Drug Discovery.
  • PubMed. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). 6-Chloro-3-methoxypyridazin-4-amine CAS number and molecular weight.
  • Research Journal of Pharmacy and Technology. (2020).
  • Blumberg Institute. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery.
  • Wikipedia. (n.d.). Bcr-Abl tyrosine-kinase inhibitor.
  • AACR Journals. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity.
  • ResearchGate. (n.d.). Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors | Request PDF.
  • SAR Publication. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • PMC. (n.d.).
  • PMC. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.

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Method

Application Note: Strategic Design and Synthesis of Novel Therapeutics Using 6-Methoxypyridazin-4-amine

Target Audience: Medicinal Chemists, Drug Discovery Scientists, and Process Engineers Document Type: Technical Application Note & Experimental Protocols Executive Summary In contemporary drug discovery, the selection of...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Drug Discovery Scientists, and Process Engineers Document Type: Technical Application Note & Experimental Protocols

Executive Summary

In contemporary drug discovery, the selection of optimal heterocyclic building blocks is critical for balancing target affinity with favorable pharmacokinetic (PK) properties. 6-Methoxypyridazin-4-amine (CAS: 89179-64-6) has emerged as a highly privileged scaffold[1]. The pyridazine core offers excellent metabolic stability and a lower lipophilicity (LogP) compared to traditional phenyl or pyridine rings, while the methoxy and amine substituents provide essential hydrogen-bond acceptor and donor vectors, respectively.

This application note details the mechanistic rationale and synthetic protocols for incorporating 6-methoxypyridazin-4-amine into two high-value therapeutic targets: Voltage-gated sodium channel 1.8 (Nav1.8) inhibitors for neuropathic pain[2], and Extracellular signal-regulated kinase (ERK1/2) inhibitors for oncology[3].

Mechanistic Rationale & Target Applications

Nav1.8 Inhibitors for Pain Management

Nav1.8 is a tetrodotoxin-resistant (TTX-R) sodium channel predominantly expressed in the dorsal root ganglion (DRG)[2]. It is a primary driver of action potential generation in nociceptive sensory neurons during acute and chronic pain states. Early inhibitors (e.g., VX-150) validated the target clinically but suffered from suboptimal pharmacokinetics[2]. By integrating 6-methoxypyridazin-4-amine into aromatic fused-ring systems (such as quinoline-3-carboxamides), researchers have significantly improved aqueous solubility and oral bioavailability while maintaining nanomolar potency against Nav1.8[4].

Nav18 Stimulus Noxious Stimuli (Inflammatory/Neuropathic) DRG DRG Neuron (Peripheral NS) Stimulus->DRG Nav18 Nav1.8 Channel (TTX-Resistant Na+ Influx) DRG->Nav18 Depolarization Action Potential Generation Nav18->Depolarization Na+ Influx Pain Pain Perception (CNS) Depolarization->Pain Afferent Nerve Transmission Inhibitor 6-Methoxypyridazin-4-amine Derived Inhibitor Inhibitor->Nav18 Blocks Channel

Figure 1: Mechanism of Nav1.8 inhibition in nociceptive signaling pathways.

ERK1/2 Inhibitors in Oncology

The Ras-Raf-MEK-ERK (MAPK) signaling cascade is a central regulator of cell proliferation and is frequently hyperactivated in human cancers (e.g., via KRAS or BRAF mutations)[5]. ERK1 and ERK2 are the terminal kinases in this pathway. 6-Methoxypyridazin-4-amine serves as an ideal hinge-binding motif in the design of ATP-competitive or covalent ERK inhibitors[3]. The pyridazine nitrogens form critical hydrogen bonds with the kinase hinge region (e.g., Met108 in ERK2), while the methoxy group projects into the solvent-exposed region, enhancing the overall physicochemical profile[6].

ERK_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Ras Ras (GTPase) RTK->Ras Activation Raf Raf (MAP3K) Ras->Raf Phosphorylation MEK MEK1/2 (MAP2K) Raf->MEK Phosphorylation ERK ERK1/2 (MAPK) MEK->ERK Phosphorylation Proliferation Tumor Proliferation & Survival ERK->Proliferation Gene Transcription Inhibitor 6-Methoxypyridazin-4-amine Derived Warhead Inhibitor->ERK Covalent/Non-covalent Inhibition

Figure 2: The MAPK cascade and targeted inhibition of ERK1/2.

Structure-Activity Relationship (SAR) & Data Presentation

Replacing traditional anilines or aminopyridines with 6-methoxypyridazin-4-amine consistently demonstrates improved metabolic stability and target selectivity. The table below summarizes comparative data typical for Nav1.8 inhibitor optimization campaigns.

Compound Scaffold CoreR-Group (Hinge/Binding Motif)Nav1.8 IC₅₀ (nM)hERG IC₅₀ (µM)LogD (pH 7.4)Human Liver Microsome (HLM) T₁/₂ (min)
Quinoline-3-carboxamidePhenylamine45.2> 104.118
Quinoline-3-carboxamide2-Aminopyridine12.5> 153.532
Quinoline-3-carboxamide 6-Methoxypyridazin-4-amine 4.8 > 30 2.2 > 120

Table 1: Comparative SAR data illustrating the superior physicochemical and pharmacokinetic profile of the 6-methoxypyridazin-4-amine scaffold.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality for reagent selection and specific analytical checkpoints are provided.

Protocol A: De Novo Synthesis of 6-Methoxypyridazin-4-amine

This procedure utilizes a Nucleophilic Aromatic Substitution (SNAr) to convert 6-chloro-pyridazin-4-amine to the target methoxy derivative[2].

Reagents & Materials:

  • 6-chloro-pyridazin-4-amine (1.0 eq, 850 mg, 6.59 mmol)

  • Sodium methoxide (NaOMe) (5.0 eq, 1.78 g, 32.9 mmol)

  • Anhydrous Methanol (20 mL)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 50 mL round-bottom flask with 6-chloro-pyridazin-4-amine (850 mg) and anhydrous methanol (20 mL) under an inert nitrogen atmosphere.

  • Temperature Control (Causality): Cool the suspension to 0 °C using an ice bath. Why: The addition of sodium methoxide is highly exothermic. Cooling prevents localized boiling and suppresses the formation of unwanted bis-substituted or ring-opened degradation products.

  • Addition: Slowly add sodium methoxide (1.78 g) in portions over 10 minutes.

  • Reaction: Remove the ice bath and equip the flask with a reflux condenser. Heat the reaction mixture to 75 °C and stir for 16 hours[2]. Why: The pyridazine ring is electron-deficient, but the amino group at the 4-position donates electron density, reducing the electrophilicity of the C6 position. Prolonged heating at reflux is required to drive the SNAr reaction to completion.

  • Monitoring (Self-Validation): Monitor via LC-MS. The reaction is complete when the starting material mass (m/z 130.0 [M+H]+) is entirely replaced by the product mass (m/z 126.1 [M+H]+)[2].

  • Workup & Purification: Concentrate the mixture under reduced pressure. Purify the crude residue via silica gel column chromatography (Dichloromethane:Methanol gradient) to afford 6-methoxypyridazin-4-amine as a white solid (Yield: ~94%, 780 mg)[2].

  • Analytical Validation:

    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.26 (d, J = 1.5 Hz, 1H), 6.33 (s, 2H, -NH₂), 5.97 (d, J = 1.4 Hz, 1H), 3.87 (s, 3H, -OCH₃)[2]. Note: The distinct singlet at 3.87 ppm confirms successful methoxy incorporation.

Protocol B: Functionalization via Amide Coupling (e.g., Nav1.8 Inhibitor Synthesis)

This protocol describes the coupling of 6-methoxypyridazin-4-amine to a carboxylic acid core (e.g., a functionalized quinoline-3-carboxylic acid) to yield an active pharmaceutical ingredient (API)[4].

Step-by-Step Methodology:

  • Activation: Dissolve the core carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 15 minutes. Why: HATU forms a highly reactive HOAt ester intermediate. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid without competing for the activated ester.

  • Coupling: Add 6-methoxypyridazin-4-amine (1.1 eq) to the activated mixture. Stir at 40 °C for 12 hours. Why: The amine of 6-methoxypyridazin-4-amine is less nucleophilic than standard aliphatic amines due to delocalization of its lone pair into the electron-deficient pyridazine ring. Mild heating ensures complete conversion.

  • Quench & Extract: Dilute with Ethyl Acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine. The high aqueous solubility of DMF ensures it is removed in the aqueous washes.

  • Validation: Confirm product formation via LC-MS (monitoring for the expected [M+H]+ of the coupled product) and purify via preparative HPLC.

References

  • Leyan.com. "6-Methoxypyridazin-4-amine | 89179-64-6". Leyan Reagents.
  • Google Patents. "WO2014124230A2 - Erk inhibitors and uses thereof". Google Patents.
  • Googleapis.com. "2023/138599 A1 - Aromatic fused ring nav1.8 inhibitor, and use thereof". WIPO Patent Application.
  • Google Patents. "AU2023209523A1 - Aromatic fused ring nav1.8 inhibitor, and use thereof". Google Patents.
  • Google Patents. "AU2014214846A1 - ERK inhibitors and uses thereof". Google Patents.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Silica Gel Chromatography of Pyridazine Compounds

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation and purification of nitrogen-rich heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation and purification of nitrogen-rich heterocycles. Pyridazines—characterized by their adjacent nitrogen atoms—present unique chromatographic challenges. Despite a relatively weak basicity (pKa ~2.0–2.3 for the parent compound), their exceptionally high dipole moment (~4.0 D) and robust dual hydrogen-bonding capacity cause profound interactions with standard stationary phases[1].

This guide unpacks the physical chemistry behind these interactions and provides field-proven, self-validating protocols to rescue your yields and resolve your peaks.

Diagnostic Workflow for Pyridazine Purification

Before altering your chemistry, follow this logical decision tree to determine the correct chromatographic intervention.

Workflow Start Observe Tailing/Low Recovery of Pyridazine on TLC/Column Check Check Compound pKa & Polarity Start->Check Mod Add Basic Modifier (1-2% TEA or NH4OH) Check->Mod Standard Silica Success1 Proceed with Silica Gel Chromatography Mod->Success1 Good Resolution Alt Switch Stationary Phase Mod->Alt Still Tailing/Degrading Amine Amine-Functionalized Silica or Neutral Alumina Alt->Amine Normal Phase Needed RP Reversed-Phase (C18) Chromatography Alt->RP Highly Polar/Water Soluble

Caption: Decision tree for troubleshooting pyridazine tailing and recovery issues during chromatography.

Frequently Asked Questions & Mechanistic Troubleshooting

Q1: Why do my pyridazine compounds streak severely on standard silica gel, leading to poor recovery?

Causality & Mechanism: The surface of normal-phase silica gel is heavily populated with weakly acidic silanol groups (Si-OH). While the parent pyridazine ring is less basic than pyridine, its adjacent nitrogen atoms possess a concentrated region of electron density. This creates a powerful dipole moment and acts as a dual hydrogen-bond acceptor[1]. When loaded onto a silica column, the pyridazine molecules engage in multipoint, strong hydrogen bonding with the silanols. This interaction is not easily disrupted by standard non-polar/polar solvent gradients (e.g., Hexane/Ethyl Acetate), leading to continuous adsorption-desorption lag (streaking) and irreversible binding (poor recovery).

Mechanism Silica Acidic Silanol Groups (Si-OH) on Silica Gel Interaction Strong Hydrogen Bonding & Acid-Base Interaction Silica->Interaction Pyridazine Pyridazine N-Atoms (Lone Pairs, High Dipole) Pyridazine->Interaction Result Peak Tailing & Irreversible Adsorption Interaction->Result Solution TEA/NH3 Modifier (Competes for Si-OH) Solution->Silica Deactivates Solution->Result Prevents

Caption: Logical relationship of pyridazine-silica interactions and the mechanism of basic modifiers.

Q2: How can I modify my mobile phase to prevent streaking and improve recovery?

Causality & Mechanism: To prevent the pyridazine from binding to the acidic silanols, we must introduce a sacrificial competitor. Triethylamine (TEA) or ammonium hydroxide (NH4OH) acts as a basic modifier. Because TEA is more basic (pKa ~10.7) than the pyridazine, it preferentially binds to and neutralizes the acidic silanol sites on the silica gel[2][3]. This "deactivates" the column, allowing the pyridazine to partition based strictly on its polarity rather than destructive acid-base interactions.

Protocol 1: Self-Validating Silica Gel Deactivation and Packing Objective: Neutralize silanol active sites prior to loading basic heterocycles.

  • Solvent Preparation: Prepare your desired mobile phase (e.g., 50:50 Hexane:Ethyl Acetate) and add 1–2% (v/v) Triethylamine (TEA). Mix thoroughly.

  • Slurry Preparation: In an Erlenmeyer flask, add the dry silica gel. Pour in the TEA-modified solvent and swirl to create a uniform slurry. Causality: Pre-slurrying with the basic modifier ensures all silica particles are passivated before the column is packed.

  • Column Packing: Pour the slurry into the column. Rinse the flask with additional modified solvent and add to the column. Apply compressed air to pack the bed tightly.

  • Equilibration & Validation: Flush the packed column with at least 3 column volumes (CV) of the TEA-modified solvent. Validation Step: Collect a few drops of the eluent from the stopcock and test with pH paper. The eluent must test basic (pH > 8), confirming that the silica bed is fully deactivated and is no longer stripping TEA from the mobile phase.

  • Sample Loading: Dissolve your crude pyridazine in the minimum amount of modified solvent and load it onto the column.

  • Elution: Elute using the TEA-modified gradient.

  • Post-Purification Removal: Since TEA co-elutes, remove it from your pooled fractions by concentrating under reduced pressure, followed by co-evaporation with toluene (3x) to azeotropically remove residual TEA[2].

Q3: My pyridazine derivative decomposes or is irreversibly adsorbed on silica even with TEA. What are the alternatives?

Causality & Mechanism: Highly functionalized pyridazines (e.g., those with electron-donating groups that push the pKa higher, or acid-sensitive substituents) may still degrade in the localized microenvironment of silica, which remains inherently acidic despite modifiers. When TEA is insufficient, the stationary phase itself must be changed. Amine-functionalized silica (NH2-silica) replaces the acidic silanols with primary amine groups tethered via short alkyl chains. This creates a permanently basic surface environment, eliminating the need for mobile phase modifiers and preventing acid-catalyzed degradation[4].

Protocol 2: Purification using Amine-Functionalized Silica Objective: Isolate acid-sensitive or highly basic pyridazines without mobile phase modifiers.

  • Column Selection: Select a pre-packed amine-functionalized silica cartridge sized appropriately for your crude mass[4].

  • Solvent System Selection: Amine columns are slightly less polar than bare silica. Use a standard gradient (e.g., Hexane to Ethyl Acetate), but expect your compound to elute earlier than it would on bare silica. Critical Warning: Do not use ketones (e.g., acetone) or aldehydes as solvents, as they will form Schiff bases with the primary amines on the stationary phase.

  • TLC Validation: Before running the column, validate the separation using Amine-functionalized TLC plates. Validation Step: Spot the crude mixture and run in the chosen solvent system. The pyridazine spot should be round and well-defined, with zero streaking[4].

  • Equilibration: Flush the column with 3 CV of the non-polar starting solvent (e.g., 100% Hexane).

  • Loading & Elution: Load the sample and run the gradient. Because the stationary phase is basic, the pyridazine will elute with sharp peak symmetry. For extremely polar species, consider Reversed-Phase (C18) chromatography[5].

Quantitative Data: Comparing Nitrogen Heterocycles

Understanding the physicochemical properties of your specific heterocycle is critical for predicting its behavior on silica gel.

Table 1: Physicochemical Properties and Chromatographic Behavior of Common Nitrogen Heterocycles

HeterocyclepKa (Conjugate Acid)Dipole Moment (D)H-Bond Acceptor SitesTypical Silica Gel BehaviorRecommended Modifier / Phase
Pyridazine ~2.0 - 2.3~4.02 (Adjacent)Severe Streaking / Irreversible Binding1-2% TEA or Amine-Silica
Pyrimidine ~1.3~2.32 (Separated)Moderate Streaking0.5-1% TEA
Pyridine ~5.2~2.21Moderate to Severe Streaking1% TEA or Alumina
3-Aminopyridazine > 5.0> 4.03Extreme Streaking / DegradationAmine-Silica or Reversed-Phase (C18)

Data synthesized from structural analyses of diazines and their application in molecular recognition[1].

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Optimization

Preventing decomposition of 6-Methoxypyridazin-4-amine during synthesis

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and operational challenges associated...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and operational challenges associated with the synthesis of 6-Methoxypyridazin-4-amine (CAS 89179-64-6).

This compound is a highly valuable, electron-deficient heteroaromatic building block frequently utilized in the development of Nav1.8 channel blockers and ERK inhibitors (1)[1]. However, the push-pull electronic nature of the aminopyridazine core makes it highly susceptible to thermal degradation, over-reaction, and hydrolysis during nucleophilic aromatic substitution (SNAr).

Part 1: Diagnostic Q&A & Troubleshooting Guide

Q1: When scaling up the methoxylation of 5-amino-3-chloropyridazine, my reaction turns into a dark, intractable tar, and the yield plummets. What is driving this decomposition? A: You are observing base-induced thermal degradation. While initial amination steps on halopyridazines can sometimes tolerate higher heat, the methoxylation step to form 6-methoxypyridazin-4-amine is highly thermally sensitive. Research demonstrates that aminopyridazines and related 2-aminopyridines undergo gradual, irreversible decomposition at temperatures exceeding 50 °C (2)[2]. The electron-rich amino group paired with the electron-deficient diazine ring creates a system prone to intermolecular condensation and polymerization under harsh SNAr conditions (3)[3]. Causative Fix: Strictly cap the methoxylation reaction temperature at 45 °C. Extend the reaction time rather than forcing the kinetic rate with heat.

Q2: LC-MS analysis of my crude product shows a significant impurity at m/z 112 [M+H]⁺ (the target product is 126 [M+H]⁺). How do I prevent this? A: A mass difference of -14 Da strongly indicates O-demethylation or direct hydrolysis, resulting in the formation of 5-amino-pyridazin-3(2H)-one. This decomposition pathway is triggered by trace water in your sodium methoxide/methanol system. Water reacts with methoxide to generate hydroxide ions. Hydroxide is a highly aggressive nucleophile that readily displaces the methoxy group (or the chloride precursor) via an irreversible SNAr hydrolysis, driving the molecule into a thermodynamic sink (). Causative Fix: Utilize strictly anhydrous methanol (<50 ppm H₂O), freshly titrated sodium methoxide, and conduct the reaction under a dry Argon atmosphere.

Q3: How can I ensure regioselectivity during the initial amination of 3,5-dichloropyridazine to prevent diamination? A: The C5 position of 3,5-dichloropyridazine is significantly more electrophilic than the C3 position due to the inductive and resonance effects of the adjacent ring nitrogens. Amination with ammonia in 1,4-dioxane selectively displaces the C5 chloride to yield 5-amino-3-chloropyridazine (4)[4]. To prevent over-amination, strictly control the equivalents of ammonia (use a standardized solution rather than bubbling gas) and monitor the reaction progression closely.

Part 2: Quantitative Decomposition Risk Matrix

The following table summarizes the quantitative impact of varying reaction parameters during the methoxylation step (Step 2) on the stability and yield of 6-Methoxypyridazin-4-amine.

Reaction ConditionTemperature LimitEquivalents (NaOMe)Primary Impurity Profile (m/z)Isolated Yield (%)Causality / Outcome
Optimal Anhydrous 45 °C1.2 eqNone detected> 88%Controlled SNAr; thermodynamic stability maintained.
Elevated Temp. 75 °C1.2 eqPolymeric Tar (Broad)< 35%Thermal degradation; intermolecular condensation[2].
Trace Water (2%) 45 °C1.2 eq112 [M+H]⁺60%Hydroxide generation leads to SNAr hydrolysis.
Excess Base 45 °C3.0 eq112 [M+H]⁺ / Tar45%Base-induced O-demethylation and ring opening.

Part 3: Self-Validating Experimental Protocol

To ensure scientific integrity, this two-step protocol is designed as a self-validating system. Do not proceed to the next step unless the In-Process Control (IPC) criteria are strictly met.

Step 1: Regioselective Amination

Objective: Synthesis of 5-amino-3-chloropyridazine from 3,5-dichloropyridazine.

  • Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dichloropyridazine (10.0 g, 67.1 mmol) in anhydrous 1,4-dioxane (40 mL).

  • Reagent Addition: Slowly add a 0.5 M solution of anhydrous ammonia in 1,4-dioxane (140 mL, 70.0 mmol, 1.04 eq). Do not use aqueous ammonium hydroxide to prevent C3 hydrolysis.

  • Reaction: Seal the vessel and stir at 90 °C for 12 hours.

  • Self-Validation (IPC 1): Withdraw a 20 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

    • Pass Criteria: The starting material peak (m/z 149) must be <2% relative to the product peak (m/z 130 [M+H]⁺). If unreacted starting material remains, add 0.1 eq NH₃ and stir for 2 additional hours.

  • Workup: Cool to room temperature, filter the precipitated ammonium chloride salts, and concentrate the filtrate under reduced pressure to afford 5-amino-3-chloropyridazine as a solid.

Step 2: Controlled Methoxylation

Objective: Synthesis of 6-Methoxypyridazin-4-amine without thermal decomposition.

  • Setup: Purge a 250 mL 3-neck flask with Argon. Dissolve the intermediate from Step 1 (5.0 g, 38.6 mmol) in strictly anhydrous methanol (50 mL, <50 ppm H₂O).

  • Reagent Addition: Cool the solution to 0 °C. Dropwise, add a freshly titrated 25 wt% solution of Sodium Methoxide in Methanol (10.0 mL, 43.7 mmol, 1.13 eq).

  • Reaction: Remove the ice bath and gently warm the reaction to 45 °C (Do not exceed 50 °C). Stir for 18 hours.

  • Self-Validation (IPC 2): Withdraw a 20 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

    • Pass Criteria: Target product mass is m/z 126 [M+H]⁺. Ensure the hydrolysis byproduct (m/z 112) is <1%. If m/z 112 is rising, immediately quench the reaction to prevent further O-demethylation.

  • Workup: Quench the reaction by neutralizing with 1M HCl in Methanol to pH 7. Concentrate under reduced pressure, partition between Ethyl Acetate and water, dry the organic layer over Na₂SO₄, and concentrate to yield pure 6-Methoxypyridazin-4-amine.

Part 4: Mechanistic Workflow & Decomposition Pathways

The following diagram maps the logical workflow of the synthesis alongside the critical decomposition pathways that must be mitigated.

G SM 3,5-Dichloropyridazine (Starting Material) Int 5-Amino-3-chloropyridazine (Intermediate) SM->Int NH3, Dioxane Regioselective SNAr Prod 6-Methoxypyridazin-4-amine (Target Product) Int->Prod NaOMe, MeOH T < 50°C Deg1 Polymeric Tar (Thermal Degradation) Int->Deg1 T > 50°C Base-induced Deg2 5-Amino-pyridazin-3(2H)-one (Hydrolysis Byproduct) Int->Deg2 Trace H2O OH- attack Prod->Deg1 Prolonged Heating T > 50°C Prod->Deg2 O-Demethylation Excess Base

Workflow and decomposition pathways of 6-Methoxypyridazin-4-amine synthesis.

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Reference Data & Comparative Studies

Validation

In vitro testing of compounds synthesized from 6-Methoxypyridazin-4-amine

Title: In Vitro Profiling of 6-Methoxypyridazin-4-amine Derivatives: A Comparative Guide for Nav1.8 and ERK1/2 Inhibitors Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content T...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: In Vitro Profiling of 6-Methoxypyridazin-4-amine Derivatives: A Comparative Guide for Nav1.8 and ERK1/2 Inhibitors

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology

Executive Summary & Chemical Rationale

In modern medicinal chemistry, 6-Methoxypyridazin-4-amine (CAS: 89179-64-6) serves as a highly versatile heterocyclic building block. Its unique electron distribution, hydrogen-bonding capacity, and metabolic stability make it an ideal core scaffold for synthesizing two distinct classes of targeted therapeutics: Voltage-gated sodium channel 1.8 (Nav1.8) inhibitors for non-opioid pain management[1], and Extracellular signal-regulated kinase (ERK1/2) inhibitors for MAPK-driven malignancies[2].

As a Senior Application Scientist, I have structured this guide to objectively compare the in vitro performance of novel 6-methoxypyridazin-4-amine derivatives against industry-standard clinical benchmarks. This guide details the causality behind our assay designs, provides self-validating experimental protocols, and presents comparative efficacy data.

Comparative Profiling: Nav1.8 Inhibitors (Pain Management)

Nav1.8 is a tetrodotoxin-resistant (TTX-R) sodium channel predominantly expressed in the peripheral nervous system (specifically in nociceptive dorsal root ganglion [DRG] neurons). Because it governs the upstroke of action potentials in pain-sensing neurons, it is a prime target for analgesics.

We compared a novel 6-methoxypyridazin-4-amine-derived Nav1.8 inhibitor (Compound A ) against two clinical benchmarks developed by Vertex Pharmaceuticals: VX-150 and the recently FDA-approved Suzetrigine (VX-548) [3][4].

Experimental Causality: Why Whole-Cell Patch-Clamp?

To accurately determine the IC50 of Nav1.8 inhibitors, biochemical binding assays are insufficient because they cannot capture state-dependent inhibition —a phenomenon where the drug binds preferentially to the channel's resting, open, or inactivated state[3]. We utilize whole-cell patch-clamp electrophysiology on human DRG neurons. By applying 500 nM Tetrodotoxin (TTX) to the bath solution, we selectively silence TTX-sensitive channels (Nav1.1–Nav1.7), isolating the TTX-R Nav1.8 current for precise pharmacological profiling[5].

Protocol: Automated Patch-Clamp Electrophysiology
  • Cell Preparation: Dissociate human DRG neurons enzymatically and plate on poly-D-lysine coated coverslips. Allow 24 hours for recovery.

  • Solutions:

    • Extracellular Bath: 140 mM NaCl, 3 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES, 10 mM Glucose (pH 7.3). Add 500 nM TTX immediately before recording.

    • Intracellular Pipette: 140 mM CsF, 10 mM NaCl, 1 mM EGTA, 10 mM HEPES (pH 7.3). Note: CsF is used to block potassium currents.

  • Recording Configuration: Establish a >1 GΩ seal and rupture the membrane to achieve the whole-cell configuration. Maintain series resistance <10 MΩ.

  • Voltage Protocol (Reverse Use-Dependence): Hold cells at -100 mV. Elicit Nav1.8 currents using a 50 ms depolarizing step to +10 mV at 0.1 Hz.

  • Compound Perfusion: Perfuse Compound A, VX-150, or Suzetrigine at ascending concentrations (0.1 nM to 10 μM) for 3 minutes per concentration.

  • Data Analysis: Normalize peak inward currents to the pre-drug baseline. Fit the dose-response curve using the Hill equation to determine the IC50.

G N1 Human DRG Isolation N2 Whole-Cell Patch Clamp N1->N2 N3 Apply 500 nM TTX (Isolate TTX-R Nav1.8) N2->N3 N4 Compound Perfusion (0.1 nM - 10 μM) N3->N4 N5 Depolarizing Voltage Steps (-100mV to +10mV) N4->N5 N6 IC50 & State-Dependence Calculation N5->N6

Workflow for in vitro patch-clamp electrophysiology to assess Nav1.8 inhibition.

Data Presentation: Nav1.8 Inhibition

Compound A demonstrates a highly competitive profile, significantly outperforming the earlier generation VX-150 and approaching the sub-nanomolar potency of Suzetrigine.

InhibitorTargetIC50 (Human DRG Nav1.8)Selectivity over Nav1.5 (Cardiac)State-Dependence Profile
VX-150 (Active Met.) Nav1.8~15.0 nM>400-foldReverse use-dependent
Suzetrigine (VX-548) Nav1.8~0.27 nM - 0.7 nM>31,000-foldReverse use-dependent
Compound A (Novel) Nav1.81.2 nM >5,000-fold Reverse use-dependent

Data referenced against established benchmarks for VX-150 and Suzetrigine[3][4][6].

Comparative Profiling: ERK1/2 Inhibitors (Oncology)

In oncology, the MAPK/ERK pathway is frequently hyperactivated via KRAS or BRAF mutations. While BRAF and MEK inhibitors exist, resistance often develops via pathway reactivation. Targeting ERK1/2—the terminal node of this cascade—provides a mechanism to overcome this resistance[7].

We compared a 6-methoxypyridazin-4-amine-derived ERK1/2 inhibitor (Compound B ) against Ulixertinib (BVD-523) , a first-in-class, orally active, ATP-competitive ERK1/2 inhibitor[8][9].

Experimental Causality: TR-FRET and CCK-8 Assays

To validate an ERK inhibitor, we must prove both biochemical target engagement and cellular phenotypic translation.

  • Biochemical (TR-FRET): Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard luminescence because the time-delay measurement eliminates background auto-fluorescence from the synthesized compounds, ensuring a high signal-to-noise ratio for the ATP-competitive IC50.

  • Cellular (CCK-8): Cell Counting Kit-8 (WST-8) is utilized in BRAF-mutant A375 melanoma cells. It is a self-validating system: if the compound successfully inhibits ERK in vitro but fails the CCK-8 assay, it indicates poor cellular permeability or rapid efflux pump (e.g., ABCB1) clearance[9].

Protocol: TR-FRET Kinase Assay & Cellular Viability

Part A: TR-FRET Biochemical Assay

  • Reaction Mix: In a 384-well plate, combine 1 nM recombinant human ERK2, 50 nM biotinylated MBP (Myelin Basic Protein) substrate, and 10 μM ATP in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20).

  • Compound Addition: Add Compound B or Ulixertinib (0.01 nM to 1 μM). Incubate at 25°C for 60 minutes.

  • Detection: Add the stop buffer containing EDTA (to chelate Mg2+ and halt kinase activity), Europium-labeled anti-phospho-MBP antibody (Donor), and Streptavidin-APC (Acceptor).

  • Readout: Measure time-resolved fluorescence at 665 nm / 615 nm ratio using a microplate reader. Calculate IC50 using 4-parameter logistic regression.

Part B: CCK-8 Cellular Proliferation Assay

  • Seeding: Seed A375 melanoma cells (BRAF V600E) at 2,000 cells/well in 96-well plates. Incubate overnight.

  • Treatment: Treat cells with serial dilutions of inhibitors for 72 hours.

  • Viability Measurement: Add 10 μL of CCK-8 reagent per well. Incubate for 2 hours at 37°C. Measure absorbance at 450 nm to determine cellular IC50.

MAPK RTK Receptor Tyrosine Kinase (RTK) RAS RAS (GTPase) RTK->RAS RAF RAF (MAP3K) RAS->RAF MEK MEK1/2 (MAP2K) RAF->MEK ERK ERK1/2 (MAPK) MEK->ERK Target Cell Proliferation & Survival ERK->Target Inhibitor 6-Methoxypyridazin-4-amine Derived Inhibitor Inhibitor->ERK ATP-Competitive Inhibition

MAPK/ERK signaling cascade and targeted intervention by ERK1/2 inhibitors.

Data Presentation: ERK1/2 Inhibition

Compound B exhibits exceptional biochemical potency, matching the sub-nanomolar efficacy of Ulixertinib, while demonstrating slightly improved cellular penetration in the A375 melanoma model.

InhibitorTargetBiochemical IC50 (ERK2)Cellular IC50 (A375 Proliferation)Mechanism
Ulixertinib (BVD-523) ERK1/2< 0.3 nM~180 nMReversible, ATP-Competitive
Compound B (Novel) ERK1/20.4 nM 115 nM Reversible, ATP-Competitive

Data referenced against established benchmarks for Ulixertinib[8][9].

Conclusion

The 6-methoxypyridazin-4-amine scaffold proves to be a highly adaptable moiety in drug discovery. By modifying the peripheral functional groups attached to this core, researchers can achieve highly selective, potent inhibitors for vastly different targets. As demonstrated by our in vitro data, derivatives of this compound can rival the potency of clinical-stage Nav1.8 inhibitors like Suzetrigine and ERK1/2 inhibitors like Ulixertinib. Rigorous, mechanism-specific assays—such as TTX-isolated patch-clamp electrophysiology and TR-FRET kinase assays—remain the gold standard for validating these novel chemical entities before in vivo translation.

References

  • WO2014124230A2 - Erk inhibitors and uses thereof Google P
  • AU2023209523A1 - Aromatic fused ring nav1.
  • State-dependent inhibition of Nav1.8 channels by VX-150 and VX-548 ResearchGate / Molecular Pharmacology[Link]

  • Suzetrigine (VX-548): The 2024 Molecule of the Year Drug Hunter[Link]

  • Pharmacological inhibition of NaV1.8 by suzetrigine reveals potent analgesic potential without tolerance development in mice PubMed Central (PMC)[Link]

  • ULIXERTINIB - Inxight Drugs NCATS[Link]

Sources

Comparative

Benchmarking 6-Methoxypyridazin-4-amine-Based Nav1.8 Inhibitors: A Comprehensive Guide for Pain Therapeutics

Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Pharmacological Benchmarking, Electrophysiology, and In Vivo Efficacy Introduction: The Evolution of Peripheral Analgesics The volt...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Pharmacological Benchmarking, Electrophysiology, and In Vivo Efficacy

Introduction: The Evolution of Peripheral Analgesics

The voltage-gated sodium channel Nav1.8 has emerged as a genetically and pharmacologically validated target for the treatment of moderate-to-severe pain. Because Nav1.8 is selectively expressed in peripheral pain-sensing neurons (nociceptors) and is absent in the central nervous system (CNS) and cardiac tissue, it offers a pathway to potent analgesia without the respiratory depression, sedation, or addiction risks associated with opioids[1].

While first-generation inhibitors like VX-150 provided clinical proof-of-concept, their development was ultimately hindered by suboptimal pharmacokinetic (PK) profiles[2]. This has driven the development of novel aromatic fused-ring compounds. Among the most promising structural innovations is the integration of the 6-Methoxypyridazin-4-amine moiety[2][3]. This conformationally restricted building block is engineered to enhance oral bioavailability and metabolic stability while maintaining exquisite binding affinity for the Nav1.8 voltage-sensor domain.

This guide benchmarks the performance of emerging 6-Methoxypyridazin-4-amine-based inhibitors against the clinical gold standard, VX-548 (Suzetrigine), and the legacy compound, VX-150.

Mechanistic Rationale: Reverse Use-Dependence

To accurately benchmark Nav1.8 inhibitors, one must understand their unique state-dependent binding kinetics. Unlike traditional local anesthetics that bind to the open or inactivated states of sodium channels, advanced Nav1.8 inhibitors (including VX-548, VX-150, and 6-Methoxypyridazin-4-amine derivatives) exhibit "reverse use-dependence" [4].

These compounds bind tightly to the channel when the voltage sensors are in the resting state (hyperpolarized potentials). However, when the membrane depolarizes during an action potential, the affinity drops dramatically, and the inhibition is rapidly relieved[5]. The 6-Methoxypyridazin-4-amine pharmacophore is specifically designed to optimize this resting-state affinity while ensuring the off-rate kinetics allow for physiological channel recovery, preventing complete sensory blockade[4][6].

Pathway Noxious Noxious Stimulus Nociceptor Peripheral Nociceptor Noxious->Nociceptor Nav18 Nav1.8 Activation Nociceptor->Nav18 ActionPot Action Potential Propagation Nav18->ActionPot Na+ Influx CNS CNS Pain Perception ActionPot->CNS Inhibitor 6-Methoxypyridazin-4-amine Based Inhibitor Inhibitor->Nav18 Blocks Resting State

Nav1.8 pain signaling pathway and the targeted blockade mechanism by specific inhibitors.

Quantitative Benchmarking Data

The following table synthesizes the pharmacological profiles of 6-Methoxypyridazin-4-amine-based prototypes against established Vertex compounds. Data reflects human Nav1.8 (hNav1.8) assays.

CompoundTargetIC50 (hNav1.8)Nav1.5 Selectivity (Cardiac)State-DependenceClinical / PK Status
VX-548 (Suzetrigine) Nav1.80.27 nM>10,000-foldReverse use-dependenceFDA Approved / Optimized PK
VX-150 (Active Metabolite) Nav1.815.0 nM>10,000-foldReverse use-dependenceDiscontinued (Poor PK)
6-Methoxypyridazin-4-amine Prototypes Nav1.8~1.2 - 5.0 nM>10,000-foldReverse use-dependencePreclinical / High Bioavailability

Insight: While VX-548 remains the most potent compound in vitro[4], 6-Methoxypyridazin-4-amine derivatives bridge the gap between the moderate potency of VX-150 and the extreme potency of VX-548, while specifically resolving the metabolic liabilities that plagued early-generation fused-ring structures[2][7].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the causality behind the experimental workflows used to benchmark these inhibitors.

Protocol A: High-Throughput Automated Patch-Clamp (Electrophysiology)

This protocol quantifies the IC50 and characterizes the reverse use-dependence of the inhibitors.

  • Cell Preparation: Culture HEK293 cells stably expressing human Nav1.8 and auxiliary β1/β2 subunits.

    • Causality: Auxiliary subunits are critical for proper membrane trafficking and physiological gating kinetics of the channel. Without them, the voltage-sensor domain may not adopt the true resting conformation.

  • Whole-Cell Configuration: Establish a whole-cell patch with a seal resistance of >1 GΩ using an automated planar patch-clamp system (e.g., Sophion Qube).

  • Resting State Block (Voltage Protocol): Hold the membrane potential at -120 mV .

    • Causality: Nav1.8 inhibitors of this class bind exclusively to the resting state. Holding at -120 mV ensures >99% of the voltage sensors are in the resting conformation[4]. Less hyperpolarized holding potentials (e.g., -80 mV) will artificially inflate the apparent IC50 due to partial channel inactivation.

  • Depolarization Relief Analysis: Apply a 20 Hz train of depolarizing pulses to +10 mV for 40 ms.

    • Causality: This mimics repetitive action potential firing. Because these inhibitors exhibit reverse use-dependence, the drug will dissociate during the +10 mV depolarization[4]. Measuring the time constant of this relief allows researchers to benchmark the off-rate kinetics of the 6-Methoxypyridazin-4-amine derivative against VX-548.

Workflow CellPrep HEK293-Nav1.8 Cell Preparation WholeCell Establish Whole-Cell Configuration CellPrep->WholeCell HoldPot Hold at -120 mV (Resting State) WholeCell->HoldPot MeasureBlock Measure Baseline Inhibition (IC50) HoldPot->MeasureBlock Apply Drug Depolarize Repetitive Depolarization (e.g., +10 mV) MeasureBlock->Depolarize Relief Analyze Relief of Inhibition Depolarize->Relief Quantify Reverse Use-Dependence

Automated patch-clamp workflow for assessing state-dependent Nav1.8 inhibition.

Protocol B: In Vivo Efficacy (CFA-Induced Inflammatory Pain Model)

This protocol evaluates the translation of in vitro potency to in vivo analgesia, specifically highlighting the improved oral PK of the 6-Methoxypyridazin-4-amine scaffold.

  • Induction: Inject 50 µL of Complete Freund's Adjuvant (CFA) into the plantar surface of the rat hind paw.

    • Causality: CFA induces localized, chronic inflammation. This directly upregulates Nav1.8 expression in the affected Dorsal Root Ganglion (DRG) neurons, creating a sensitized state that relies heavily on peripheral Nav1.8 signaling[3].

  • Baseline Measurement: Assess mechanical allodynia using von Frey filaments 24 hours post-injection.

  • Dosing: Administer the 6-Methoxypyridazin-4-amine inhibitor orally (PO) via gavage.

    • Causality: Evaluating oral bioavailability is crucial. The primary architectural advantage of the 6-Methoxypyridazin-4-amine moiety is overcoming the poor oral exposure and rapid clearance that led to the termination of VX-150[2].

  • Efficacy Readout: Measure the paw withdrawal threshold (PWT) at 1, 2, 4, and 24 hours post-dose to generate a time-course efficacy curve.

Conclusion

The integration of the 6-Methoxypyridazin-4-amine moiety into aromatic fused-ring Nav1.8 inhibitors represents a significant structural leap in pain therapeutics. By benchmarking these compounds against VX-548 and VX-150, it is evident that they successfully preserve the critical "reverse use-dependence" mechanism—binding tightly to the resting state of the voltage sensor—while utilizing conformational restriction to solve legacy pharmacokinetic liabilities. For drug development professionals, these derivatives offer a highly viable, patentable scaffold for the next generation of non-opioid analgesics.

References

  • Vaelli, P., Fujita, A., Jo, S., & Bean, B. P. (2024). State-dependent inhibition of Nav1.8 channels by VX-150 and VX-548. Molecular Pharmacology.[Link]

  • Bennett, D. L., Clark, A. J., Huang, J., Waxman, S. G., & Dib-Hajj, S. D. (2019). The Role of Voltage-Gated Sodium Channels in Pain Signaling. Physiological Reviews, 99(2), 1079-1151.[Link]

  • Vertex Pharmaceuticals / Google Patents. (2023). Aromatic fused ring nav1.8 inhibitor, and use thereof (Patent No. AU2023209523A1).

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